molecular formula C20H36N6O6S B1379894 Biotin-PEG4-Azide

Biotin-PEG4-Azide

货号: B1379894
分子量: 488.6 g/mol
InChI 键: PVEHVEYAPUNCCP-LNLFQRSKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Biotin-PEG4-Azide is a useful research compound. Its molecular formula is C20H36N6O6S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHVEYAPUNCCP-LNLFQRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Biotin-PEG4-Azide structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Biotin-PEG4-Azide: Structure, Properties, and Applications

Introduction

This compound is a heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development.[1][2][3] It ingeniously combines three key functional moieties: a high-affinity biotin group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a bioorthogonal azide group. This unique architecture makes it an indispensable tool for the precise and efficient labeling, purification, and functionalization of biomolecules through "click chemistry".[3][4] This guide provides a comprehensive overview of its structure, properties, and key experimental protocols for its application.

Chemical Structure and Properties

The structure of this compound is composed of three distinct components that each contribute to its overall functionality:

  • Biotin (Vitamin H): A small vitamin renowned for its exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins. This bond is one of the strongest non-covalent interactions known in biology, making biotin an ideal tag for affinity-based purification and detection.

  • PEG4 (Tetraethylene Glycol) Spacer: This flexible, hydrophilic linker serves multiple purposes. It significantly increases the aqueous solubility of the molecule and any conjugate it forms. The length of the PEG4 spacer provides steric separation between the biotin tag and the conjugated biomolecule, minimizing interference and ensuring efficient binding to streptavidin. Furthermore, PEGylation is known to reduce non-specific binding.

  • Azide (–N₃) Group: This functional group is the key to the molecule's utility in click chemistry. The azide is highly reactive with alkyne-containing molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free reaction (SPAAC). Its bioorthogonal nature means it is largely inert to biological functional groups, allowing for highly specific labeling in complex environments like cell lysates or even living cells.

G Chemical Structure of this compound cluster_biotin Biotin Moiety cluster_peg PEG4 Spacer cluster_azide Azide Group Biotin Biotin PEG4 -(CH₂CH₂O)₄- Biotin->PEG4 -Linker- Azide -N₃ PEG4->Azide -Linker-

Caption: Functional components of this compound.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1309649-57-7
Molecular Formula C₂₀H₃₆N₆O₆S
Molecular Weight 488.6 g/mol
Appearance White to light yellow solid/powder/crystal
Purity ≥ 95% (HPLC)
Melting Point 102 - 106 °C
Solubility Soluble in DMSO, DMF
Storage Conditions -20 °C, stored in the dark, desiccated
Shelf Life 12 months (unopened)

Applications in Research and Development

This compound is a versatile tool used in a wide array of applications:

  • Biomolecule Labeling: It enables the site-specific attachment of a biotin tag to proteins, nucleic acids, peptides, and other biomolecules that have been modified to contain an alkyne or strained cyclooctyne group.

  • Affinity Purification: Once biotinylated, target molecules can be easily isolated from complex mixtures like cell lysates using streptavidin- or avidin-conjugated beads.

  • Detection and Imaging: Biotinylated molecules can be detected in assays such as Western blotting, ELISA, and flow cytometry using enzyme- or fluorophore-conjugated streptavidin.

  • Drug Delivery: It is used in the construction of targeted drug delivery systems and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Surface Immobilization: Biomolecules can be biotinylated and then immobilized on streptavidin-coated surfaces for use in biosensors and microarrays.

Experimental Protocols

The following sections provide detailed methodologies for the most common applications of this compound.

Protocol 1: Protein Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing a terminal alkyne group.

Materials:

  • Alkyne-modified protein (1-5 mg/mL in a compatible buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Click Chemistry Reagent Stocks:

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in deionized water (prepare fresh)

    • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA: 1.7 mM in 1:4 DMSO:t-butanol, or 100 mM in aqueous buffer, respectively

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. For a 5 mg vial, add 1023 µL of DMSO.

    • Prepare fresh 50 mM TCEP solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with this compound stock solution to achieve a final concentration of 25 µM of the azide tag. A 10-20 fold molar excess of the azide reagent over the protein is a common starting point.

    • Prepare a click reagent cocktail by mixing the reagents in the following order, vortexing briefly after each addition: TBTA/THPTA ligand, CuSO₄, and TCEP. Final concentrations in the reaction should be approximately 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA/THPTA.

    • Add the click reagent cocktail to the protein/azide mixture. The final volume of organic solvent (from reagent stocks) should ideally not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

  • Purification:

    • Remove excess, unreacted this compound and copper catalyst using a desalting column equilibrated with a suitable buffer (e.g., PBS). Follow the manufacturer's instructions for the column.

  • Confirmation:

    • Confirm successful biotinylation via a HABA assay (Protocol 3.3) or by Western blot analysis using Streptavidin-HRP (Protocol 3.4).

G CuAAC Reaction Mechanism Protein_Alkyne Alkyne-Modified Protein Triazole_Linkage Stable Triazole Linkage Protein_Alkyne->Triazole_Linkage Biotin_Azide This compound Biotin_Azide->Triazole_Linkage Catalyst Cu(I) Catalyst (from CuSO₄ + TCEP) Catalyst->Triazole_Linkage catalyzes Ligand TBTA / THPTA Ligand Ligand->Catalyst stabilizes Biotinylated_Protein Biotinylated Protein Triazole_Linkage->Biotinylated_Protein

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Protein Biotinylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for live-cell labeling or applications where copper toxicity is a concern. It utilizes a protein modified with a strained alkyne, such as DBCO.

Materials:

  • DBCO-modified protein (1-5 mg/mL in PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare Reagent Stock:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified protein with a 5-20 fold molar excess of the this compound stock solution.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. Reaction times can be optimized depending on the specific DBCO group and protein concentration.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column.

  • Confirmation:

    • Confirm biotinylation using the HABA assay (Protocol 3.3) or Western blot (Protocol 3.4).

G SPAAC Reaction Mechanism Protein_DBCO DBCO-Modified Protein (Strained Alkyne) Triazole_Product Stable Triazole Product Protein_DBCO->Triazole_Product Reacts spontaneously Biotin_Azide This compound Biotin_Azide->Triazole_Product Biotinylated_Protein Biotinylated Protein Triazole_Product->Biotinylated_Protein

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 3: Purification of Biotinylated Proteins using Streptavidin Magnetic Beads

This protocol describes the enrichment of biotinylated proteins from a complex mixture.

Materials:

  • Biotinylated protein sample (e.g., from Protocol 3.1 or 3.2)

  • Streptavidin-coated magnetic beads

  • Magnetic separation rack

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris HCl pH 7.4, with 25 mM biotin)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired volume of bead slurry to a new tube.

    • Place the tube on the magnetic rack to pellet the beads, then discard the supernatant.

    • Equilibrate the beads by adding 1 mL of Binding/Wash Buffer, resuspending, pelleting on the magnetic rack, and discarding the supernatant. Repeat this wash step two more times.

  • Binding:

    • Add the biotinylated protein sample to the equilibrated beads.

    • Incubate for at least 30 minutes at room temperature (or overnight at 4°C for dilute samples) with end-over-end rotation.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant (this is the unbound fraction).

    • Add 1 mL of Binding/Wash Buffer, resuspend the beads, pellet, and discard the supernatant. Repeat for a total of 3-5 washes to remove non-specifically bound proteins.

  • Elution:

    • To elute the bound protein, add 30-100 µL of Elution Buffer to the beads.

    • Incubate at 95°C for 5 minutes.

    • Immediately place the tube on the magnetic rack and carefully transfer the supernatant, which contains the eluted biotinylated protein, to a clean tube.

Protocol 4: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

  • Purified biotinylated protein sample

  • HABA/Avidin premixed solution or kit

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well clear microplate

Procedure (Microplate Format):

  • Assay Preparation:

    • Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.

    • Designate wells for a blank (buffer only) and for your biotinylated samples.

  • Measurement:

    • Add 20 µL of buffer (e.g., PBS) to the blank well.

    • Add 20 µL of your purified biotinylated protein sample to the sample wells. It may be necessary to test several dilutions to ensure the reading is within the linear range of the assay.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Measure the absorbance of all wells at 500 nm (A₅₀₀).

  • Calculation:

    • The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹). Refer to the specific kit manufacturer's instructions for detailed calculation formulas to determine the moles of biotin per mole of protein.

Protocol 5: Detection by Western Blot

Materials:

  • SDS-PAGE apparatus and reagents

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer:

    • Separate the protein sample (e.g., cell lysate, purified fraction) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer (a typical starting dilution is 1:5,000 to 1:15,000).

    • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound conjugate.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

    • Visualize the signal using a chemiluminescence imaging system. The bands correspond to the biotinylated proteins.

G Experimental Workflow for Protein Biotinylation Start Start: Modified Protein (Alkyne or DBCO) Labeling Step 1: Biotinylation (CuAAC or SPAAC) with this compound Start->Labeling Purify_Reagent Step 2: Desalting (Remove excess reagent) Labeling->Purify_Reagent Biotinylated_Protein Biotinylated Protein Ready for Use Purify_Reagent->Biotinylated_Protein Analysis Step 3a: Analysis - HABA Assay - Western Blot Biotinylated_Protein->Analysis Purify_Protein Step 3b: Purification (Streptavidin Beads) Biotinylated_Protein->Purify_Protein Enriched_Protein Enriched Biotinylated Protein Purify_Protein->Enriched_Protein

Caption: General experimental workflow using this compound.

References

The Pivotal Role of the PEG4 Spacer in Biotin-PEG4-Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Azide is a heterobifunctional linker that has become an indispensable tool in modern bioconjugation, chemical biology, and drug development. Its modular design, comprising a high-affinity biotin moiety, a versatile azide handle for "click chemistry," and a central tetraethylene glycol (PEG4) spacer, offers a unique combination of properties that address critical challenges in the precise modification and application of biomolecules. This in-depth technical guide focuses on the core functions and significance of the PEG4 spacer, providing researchers with the foundational knowledge to effectively leverage this reagent in their experimental designs.

The utility of this compound stems from the synergistic interplay of its three key components:

  • Biotin: A vitamin with an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, making it an ideal tag for affinity purification, immobilization, and detection.[1][2]

  • Azide (-N3): A bioorthogonal functional group that readily participates in highly specific and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent conjugation to alkyne- or cyclooctyne-modified molecules.[3][4]

  • PEG4 Spacer: A hydrophilic and flexible linker composed of four repeating ethylene glycol units that physically separates the biotin and azide functionalities.

This guide will delve into the multifaceted role of the PEG4 spacer, highlighting its impact on the physicochemical properties and biological performance of conjugates synthesized using this compound.

The Core Functions of the PEG4 Spacer

The discrete and defined length of the PEG4 spacer is not merely a passive linker; it is an active contributor to the overall performance of this compound and the resulting bioconjugates. Its primary roles can be categorized as follows:

  • Enhanced Hydrophilicity and Solubility: One of the most significant contributions of the PEG4 spacer is the impartation of hydrophilicity.[2] Many biomolecules and therapeutic payloads are hydrophobic, leading to challenges with aggregation and solubility in aqueous biological environments. The ethylene glycol units of the PEG spacer are highly hydrophilic, which increases the overall water solubility of the this compound reagent and, more importantly, the final bioconjugate. This property is crucial for maintaining the stability and bioavailability of modified proteins, peptides, and other macromolecules.

  • Reduction of Steric Hindrance: The flexible and extended nature of the PEG4 spacer provides critical spatial separation between the biotin moiety and the conjugated biomolecule. This separation is vital for minimizing steric hindrance, which can otherwise impede the binding of the bulky streptavidin or avidin proteins to the biotin tag. By creating distance, the PEG4 spacer ensures that the biotin is readily accessible, leading to more efficient capture and detection.

  • Improved Biocompatibility and Reduced Non-Specific Binding: Polyethylene glycol is well-known for its "stealth" properties in biological systems. The PEG4 spacer helps to reduce non-specific binding of the conjugate to surfaces and other proteins, thereby improving the signal-to-noise ratio in assays and enhancing the in vivo biocompatibility of therapeutic conjugates.

  • Modulation of Pharmacokinetics: In the context of drug development, particularly for antibody-drug conjugates (ADCs) and PROTACs, the inclusion of a PEG spacer can favorably influence the pharmacokinetic profile of the molecule. By increasing hydrophilicity and hydrodynamic radius, the PEG4 spacer can contribute to a longer circulation half-life and altered biodistribution.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C20H36N6O6S
Molecular Weight 488.6 g/mol
Appearance White to light yellow solid
Purity ≥95% (HPLC)
Solubility Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers; for aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice.
Storage Conditions -20°C, protected from light.
Impact of PEG Spacer on Biotin-Streptavidin Binding

While it is well-established that PEG spacers reduce steric hindrance and can improve binding efficiency, specific quantitative data directly comparing the binding kinetics of biotin with varying PEG spacer lengths (e.g., PEG2, PEG4, PEG8) to streptavidin is not consistently available in the reviewed literature. However, theoretical models and experimental observations suggest that an optimal spacer length exists to maximize binding. One study indicated that for surface-bound biotin, the amount of specifically adsorbed streptavidin can decrease with increasing spacer thickness. This highlights the importance of considering the specific experimental context when selecting a spacer length. The binding affinity of the biotin-streptavidin interaction is exceptionally high, with a dissociation constant (Kd) in the femtomolar range. The presence of a PEG spacer is generally not expected to significantly alter this inherent high affinity.

ParameterValueReference(s)
Biotin-Streptavidin Dissociation Constant (Kd) ~10^-15 M
Reaction Kinetics of Click Chemistry

The kinetics of the click reaction are highly dependent on the specific reaction conditions, including the catalyst (for CuAAC), the nature of the alkyne (terminal or strained), and the reaction medium.

Reaction TypeReagentsTypical Reaction TimeKey ConsiderationsReference(s)
CuAAC This compound + Terminal Alkyne1-4 hours at room temperatureRequires a copper(I) catalyst, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA). The copper catalyst can be cytotoxic, limiting in vivo applications.
SPAAC This compound + DBCO-modified molecule2-12 hours at room temperature or 4°CCopper-free, making it suitable for live-cell and in vivo applications. The reaction rate is dependent on the strain of the cyclooctyne.

Experimental Protocols

Protocol 1: Biotinylation of an Alkyne-Modified Protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate solution (freshly prepared, e.g., 50 mM in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 1.7 mM in DMSO:tert-butanol 1:4)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Click Chemistry Reaction Cocktail:

    • In a microcentrifuge tube, prepare the catalyst premix. For a typical reaction, mix the copper(II) sulfate solution and the TBTA/THPTA solution.

  • Reaction Setup:

    • In a separate microcentrifuge tube, add the alkyne-modified protein.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate or TCEP solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature with gentle shaking.

  • Purification:

    • Remove excess reagents and the copper catalyst using a desalting column according to the manufacturer's instructions.

  • Confirmation of Biotinylation:

    • Analyze the extent of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.

Protocol 2: Biotinylation of a DBCO-Modified Protein via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for labeling a protein modified with a dibenzocyclooctyne (DBCO) group with this compound.

Materials:

  • DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified protein with a 5-10 fold molar excess of the this compound stock solution.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle shaking. Reaction times may need to be optimized depending on the specific protein and desired degree of labeling.

  • Purification:

    • Remove unreacted this compound using a desalting column.

  • Confirmation of Biotinylation:

    • Confirm biotinylation using a HABA assay or Western blot with a streptavidin-HRP conjugate.

Protocol 3: Streptavidin Pull-Down of a Biotinylated Protein

This protocol outlines the general steps for capturing a biotinylated protein using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-conjugated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

  • Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris-HCl, pH 8.5)

  • Magnetic rack

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

    • Wash the beads by resuspending them in Binding/Wash Buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step two more times.

  • Binding of Biotinylated Protein:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated protein sample to the bead suspension.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads on the magnetic rack and remove the supernatant containing unbound proteins.

    • Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the captured protein, resuspend the beads in Elution Buffer.

    • Incubate for 5-10 minutes at room temperature.

    • Pellet the beads on the magnetic rack and carefully transfer the supernatant containing the eluted protein to a new tube.

    • If a low pH elution buffer was used, immediately neutralize the eluate by adding Neutralization Buffer.

Mandatory Visualization

experimental_workflow cluster_biotinylation Protein Biotinylation cluster_pulldown Streptavidin Pull-Down start Start: Alkyne/DBCO-modified Protein reagent Add this compound start->reagent reaction Click Chemistry Reaction (CuAAC or SPAAC) reagent->reaction purification Purification (e.g., Desalting Column) reaction->purification biotinylated_protein Biotinylated Protein purification->biotinylated_protein binding Binding biotinylated_protein->binding Incubate with beads beads Streptavidin Beads beads->binding washing Washing binding->washing elution Elution washing->elution captured_protein Captured Protein elution->captured_protein

Caption: Experimental workflow for protein biotinylation and subsequent streptavidin pull-down.

signaling_pathway cluster_components This compound Components cluster_functions Core Functions of the PEG4 Spacer Biotin Biotin Steric Reduced Steric Hindrance PEG4 PEG4 Spacer Solubility Increased Solubility PEG4->Solubility PEG4->Steric Biocompatibility Improved Biocompatibility PEG4->Biocompatibility PK Modulated Pharmacokinetics PEG4->PK Azide Azide (-N3)

Caption: The central role and functions of the PEG4 spacer in this compound.

Conclusion

The PEG4 spacer in this compound is a critical component that significantly enhances the utility and performance of this versatile bioconjugation reagent. Its inherent hydrophilicity, flexibility, and defined length contribute to increased solubility, reduced steric hindrance, and improved biocompatibility of the resulting conjugates. These properties are paramount for the success of a wide range of applications, from fundamental research in proteomics and cell biology to the development of advanced diagnostics and therapeutics. A thorough understanding of the role of the PEG4 spacer enables researchers to make informed decisions in the design and execution of their experiments, ultimately leading to more robust and reliable outcomes.

References

An In-Depth Technical Guide to Click Chemistry with Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Bioconjugation with Precision and Efficiency

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently label biomolecules is paramount. "Click chemistry," a term coined by Nobel laureate K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Among the most prominent of these is the azide-alkyne cycloaddition, a powerful tool for bioconjugation. This guide focuses on a key reagent in this field: Biotin-PEG4-Azide. This heterobifunctional linker combines the versatility of click chemistry with the high-affinity biotin-streptavidin interaction, opening doors to a vast array of applications in research and therapeutics.

This compound is a molecule composed of three key functional components: a biotin moiety for strong and specific binding to streptavidin, a tetraethylene glycol (PEG4) linker that enhances solubility and reduces steric hindrance, and a terminal azide group that serves as a handle for click chemistry reactions.[1][2][3] This unique combination allows for the precise and stable attachment of biotin to a wide range of alkyne-modified biomolecules, nanoparticles, and surfaces.

This technical guide provides a comprehensive overview of the core principles of click chemistry with this compound, detailed experimental protocols for its application, and a summary of its key quantitative parameters.

Core Concepts: The Chemistry of Connection

This compound participates in two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods is dictated by the specific experimental context, particularly the tolerance of the biological system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the "gold standard" of click chemistry, known for its rapid kinetics and high efficiency.[1][4] It involves the reaction of the terminal azide of this compound with a terminal alkyne in the presence of a copper(I) catalyst. The copper catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction forms a stable 1,4-disubstituted triazole linkage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Biotin_PEG4_Azide Biotin-PEG4-N₃ Triazole_Product Biotinylated Product (Stable Triazole Linkage) Biotin_PEG4_Azide->Triazole_Product Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Triazole_Product Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole_Product Catalysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or in vivo, the cytotoxicity of copper is a significant concern. SPAAC, also known as copper-free click chemistry, circumvents this issue by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a metal catalyst. This reaction forms a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants Biotin_PEG4_Azide Biotin-PEG4-N₃ Triazole_Product Biotinylated Product (Stable Triazole Linkage) Biotin_PEG4_Azide->Triazole_Product Cyclooctyne_Molecule Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne_Molecule->Triazole_Product Spontaneous Cycloaddition

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and provide a comparison of the two click chemistry methods in which it is employed.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₀H₃₆N₆O₆S
Molecular Weight 488.6 g/mol
Appearance White to light yellow solid
Purity ≥ 95% (HPLC)
Solubility DMSO, DMF
Storage Conditions -20 °C, dark

Table 2: Comparative Performance of CuAAC and SPAAC with this compound

ParameterCuAAC (with terminal alkyne)SPAAC (with strained cyclooctyne)Reference(s)
Catalyst Required Yes (Copper (I))No
Biocompatibility Limited in living systems due to copper toxicityHigh, suitable for in vivo applications
Reaction Kinetics Generally faster (minutes to hours)Slower than CuAAC (hours)
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹ (general range for CuAAC)0.03 - 0.24 M⁻¹s⁻¹ (with DBCO/BCN and benzyl/phenyl azide)
Reaction Conditions Aqueous buffers, room temperatureAqueous buffers, physiological temperature
Side Reactions Potential for oxidative damage to biomoleculesCan have side reactions with thiols (e.g., in proteins)

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: Biotinylation of an Alkyne-Modified Protein via CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: Prepare the sodium ascorbate solution fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of the 10 mM this compound stock solution to the protein solution.

    • Prepare a catalyst premix by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

  • Purification:

    • Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Confirmation of Biotinylation:

    • Confirm the successful biotinylation of the protein using techniques such as mass spectrometry, Western blot with streptavidin-HRP, or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Labeling of Azide-Modified Cell Surface Glycans via SPAAC

This protocol outlines the labeling of cell surface glycans, metabolically engineered to display azide groups, with a DBCO-functionalized biotin probe. This compound can be used in a similar fashion if the biomolecule of interest is modified with a strained alkyne.

Materials:

  • Cells with azide-modified surface glycans

  • DBCO-PEG4-Biotin (or other DBCO-biotin conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescently labeled streptavidin

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that promote the incorporation of azide-modified sugars into cell surface glycans.

    • Harvest the cells and wash them twice with ice-cold PBS.

  • SPAAC Reaction:

    • Resuspend the cells in PBS containing the DBCO-biotin conjugate at a concentration of 10-50 µM.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells three times with cold PBS to remove unreacted DBCO-biotin.

  • Staining and Visualization:

    • Resuspend the cells in PBS containing a fluorescently labeled streptavidin conjugate.

    • Incubate for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in an appropriate imaging buffer and visualize using a fluorescence microscope.

Protocol 3: Biotinylation of Nanoparticles

This protocol provides a general method for the biotinylation of nanoparticles (e.g., gold nanoparticles or liposomes) that have been functionalized with alkyne groups.

Materials:

  • Alkyne-functionalized nanoparticles

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Appropriate buffer for the nanoparticles (e.g., PBS for gold nanoparticles)

  • Centrifugation equipment for nanoparticle purification

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound, CuSO₄, and sodium ascorbate as described in Protocol 1.

  • Reaction Setup:

    • Disperse the alkyne-functionalized nanoparticles in the appropriate buffer.

    • Add a molar excess of this compound to the nanoparticle suspension.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or shaking.

  • Purification:

    • Purify the biotinylated nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove unreacted reagents. The number of washes will depend on the nanoparticle type and size.

  • Characterization:

    • Confirm the successful biotinylation of the nanoparticles using techniques such as dynamic light scattering (DLS) to check for aggregation, and a functional assay to confirm biotin accessibility (e.g., binding to streptavidin-coated beads).

Applications in Research and Drug Development

The versatility of this compound and the precision of click chemistry have led to a wide range of applications across various scientific disciplines.

Experimental Workflow: Protein Biotinylation and Purification

A common application of this compound is the biotinylation of a target protein for subsequent purification. This workflow is invaluable for isolating specific proteins from complex mixtures for further analysis.

Protein_Purification_Workflow Start Alkyne-Modified Target Protein Click_Reaction Click Reaction with This compound Start->Click_Reaction Biotinylated_Protein Biotinylated Target Protein Click_Reaction->Biotinylated_Protein Binding Incubation and Binding Biotinylated_Protein->Binding Streptavidin_Beads Streptavidin-Coated Magnetic Beads Streptavidin_Beads->Binding Washing Washing Steps (Remove unbound proteins) Binding->Washing Elution Elution of Biotinylated Protein Washing->Elution Purified_Protein Purified Target Protein Elution->Purified_Protein

Signaling Pathway: Targeted Drug Delivery

The high-affinity interaction between biotin and streptavidin can be exploited for targeted drug delivery. Nanoparticles or drug carriers can be functionalized with biotin using this compound. These biotinylated carriers can then be targeted to cells or tissues that have been engineered to express streptavidin on their surface, or by pre-targeting with a streptavidin-conjugated antibody.

Targeted_Drug_Delivery cluster_carrier Drug Carrier cluster_target Target Cell Drug_Nanoparticle Drug-Loaded Nanoparticle Click_Chemistry Click Chemistry Drug_Nanoparticle->Click_Chemistry Biotin_PEG4_Azide This compound Biotin_PEG4_Azide->Click_Chemistry Biotinylated_Carrier Biotinylated Drug Carrier Click_Chemistry->Biotinylated_Carrier Binding High-Affinity Binding Biotinylated_Carrier->Binding Target_Cell Target Cell Streptavidin_Receptor Streptavidin Receptor Streptavidin_Receptor->Binding Drug_Release Internalization and Drug Release Binding->Drug_Release

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its ability to participate in both copper-catalyzed and copper-free click chemistry reactions provides researchers with the flexibility to label a wide array of molecules in diverse experimental settings. The inclusion of the PEG4 linker enhances its utility by improving solubility and minimizing steric hindrance. From fundamental research in protein trafficking and cell surface interactions to the development of novel diagnostics and targeted therapeutics, this compound, in conjunction with the principles of click chemistry, continues to be an indispensable reagent for advancing our understanding of biology and medicine.

References

An In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Azide is a heterobifunctional linker of significant interest in the fields of chemical biology, drug delivery, and diagnostics. This reagent combines the high-affinity binding of biotin to streptavidin and avidin with a hydrophilic tetraethylene glycol (PEG4) spacer and a reactive azide group. The PEG4 linker enhances solubility and reduces steric hindrance, while the azide moiety enables covalent conjugation to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal reaction. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, complete with detailed experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an amino-PEG4-azide intermediate. The second step is the coupling of this intermediate with an activated form of biotin, most commonly Biotin-N-hydroxysuccinimide (Biotin-NHS) ester.

Logical Workflow for this compound Synthesis

G cluster_0 Step 1: Synthesis of Amino-PEG4-Azide cluster_1 Step 2: Coupling Reaction cluster_2 Purification cluster_3 Final Product A 1-Amino-11-azido-3,6,9-trioxaundecane (Starting Material) C Reaction of Amino-PEG4-Azide with Biotin-NHS Ester A->C B Biotin-NHS Ester (Activated Biotin) B->C D This compound (Crude Product) C->D E Silica Gel Column Chromatography D->E F Pure this compound E->F G A Crude this compound B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C D Load onto Silica Column C->D E Elute with DCM/MeOH Gradient D->E F Collect and Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

A Technical Guide to Biotin-PEG4-Azide: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Biotin-PEG4-Azide, a versatile heterobifunctional linker widely employed in biomedical research and drug discovery. This document details its chemical properties, supplier information, and key applications, with a focus on experimental protocols and data presentation for practical laboratory use.

Core Properties and Supplier Information

This compound, with the CAS number 1309649-57-7 , is a chemical compound that integrates a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.[1][2][3][4][5] This unique structure enables the highly specific and strong interaction between biotin and avidin or streptavidin, while the azide group allows for covalent ligation to alkyne-containing molecules via "click chemistry". The hydrophilic PEG4 linker enhances solubility in aqueous solutions and reduces steric hindrance.

Quantitative Data Summary
PropertyValueReferences
CAS Number 1309649-57-7
Molecular Formula C₂₀H₃₆N₆O₆S
Molecular Weight 488.6 g/mol
Appearance White to light yellow solid
Purity ≥95% (HPLC)
Melting Point 102 - 106 °C
Solubility DMSO, DMF
Storage Conditions -20°C, protected from moisture
Key Suppliers

A number of chemical suppliers offer this compound for research purposes. Notable suppliers include:

  • MedChemExpress

  • baseclick GmbH

  • ChemPep

  • Chem-Impex

  • Lumiprobe

  • Sigma-Aldrich

  • Vector Labs

  • Carl ROTH

  • BroadPharm

  • Creative Biolabs

Key Applications and Experimental Protocols

This compound is a cornerstone reagent in a variety of bioconjugation techniques. Its primary utility lies in its ability to biotinylate a wide range of biomolecules and substrates that have been functionalized with an alkyne group.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the azide on the biotin linker and a terminal alkyne on a target molecule.

Experimental Protocol: Protein Biotinylation using CuAAC

This protocol provides a general framework for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium Ascorbate (prepare fresh)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in anhydrous DMSO.

    • CuSO₄: 50 mM in deionized water.

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Reaction Setup:

    • In a separate microcentrifuge tube, add the alkyne-modified protein.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

  • Purification: Remove excess reagents and copper catalyst using a desalting column.

  • Confirmation of Biotinylation: The success of the biotinylation can be confirmed using methods such as a HABA assay or a Western blot analysis with a streptavidin-HRP conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or in vivo where the cytotoxicity of copper is a concern, this compound can be used in copper-free click chemistry. This reaction involves the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst.

Applications in Proteomics and Drug Discovery

This compound is an invaluable tool in proteomics for the enrichment and identification of specific proteins. For instance, in Activity-Based Protein Profiling (ABPP), it can be used to attach a biotin handle to enzyme activity probes that have been covalently bound to their targets.

This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In these contexts, the biotin moiety can serve as a purification tag or for functional characterization of the synthesized constructs.

Visualizing Workflows and Reactions

To further elucidate the practical application of this compound, the following diagrams illustrate the key chemical reaction and a typical experimental workflow.

CuAAC_Reaction cluster_reactants Reactants Biotin_PEG4_Azide Biotin-PEG4-N₃ Triazole_Product Biotin-PEG4-Triazole-R (Biotinylated Molecule) Biotin_PEG4_Azide->Triazole_Product Alkyne_Molecule R-C≡CH (Alkyne-modified Molecule) Alkyne_Molecule->Triazole_Product Catalyst Cu(I) Catalyst Catalyst->Biotin_PEG4_Azide Catalyst->Alkyne_Molecule

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Protein_Biotinylation_Workflow Start Start: Alkyne-Modified Protein Add_Reagents Add this compound, CuSO₄/Ligand, Sodium Ascorbate Start->Add_Reagents Incubate Incubate at Room Temperature (1-4 hours) Add_Reagents->Incubate Purify Purify using Desalting Column Incubate->Purify Confirm Confirm Biotinylation (e.g., Western Blot, HABA Assay) Purify->Confirm End End: Purified Biotinylated Protein Confirm->End

Caption: Experimental Workflow for Protein Biotinylation.

While this compound is a tool to study various biological processes, it is not directly involved in signaling pathways itself. Therefore, a signaling pathway diagram featuring this molecule would not be appropriate. The provided diagrams focus on its direct application and chemical reactions as requested.

References

Methodological & Application

Protocol for Labeling Proteins with Biotin-PEG4-Azide: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent labeling of alkyne-modified proteins with Biotin-PEG4-Azide using two common bioorthogonal "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document also outlines methods for the purification and quantitative analysis of the resulting biotinylated proteins.

Introduction

This compound is a versatile chemical probe used to attach a biotin moiety to biomolecules for detection, purification, and visualization.[1][2] The azide group of this reagent reacts specifically with an alkyne-functionalized protein to form a stable triazole linkage.[3][4] The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating the interaction between the biotin tag and its binding partners, such as streptavidin or avidin.[5] This labeling strategy is central to a variety of applications, including affinity chromatography, western blotting, ELISA, and fluorescence imaging.

Two primary methods are employed for the azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and rapid reaction utilizes a copper(I) catalyst to ligate terminal alkynes and azides. It is a widely used method for in vitro labeling.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction employs a strained cyclooctyne, which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.

The choice between CuAAC and SPAAC depends on the experimental context, with a primary trade-off between the rapid kinetics of CuAAC and the superior biocompatibility of SPAAC.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for protein labeling with this compound.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Considerations
Reaction Rate Very Fast (Second-order rate constant: 10²–10⁴ M⁻¹s⁻¹)Fast (Second-order rate constant: up to 3.5 M⁻¹s⁻¹)CuAAC is significantly faster, which is advantageous for capturing dynamic processes.
Biocompatibility Moderate; potential for cytotoxicity due to the copper catalyst, which can be mitigated with the use of ligands.High; no exogenous metal catalyst is required, making it suitable for in vivo applications.SPAAC is the preferred method for long-term live-cell imaging.
Reagents This compound, Alkyne-modified protein, Copper(II) sulfate (CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Copper-chelating ligand (e.g., THPTA).This compound, Protein modified with a strained alkyne (e.g., DBCO, BCN).SPAAC requires the incorporation of a bulkier strained alkyne into the protein.
Typical Molar Excess of this compound 10-50 fold molar excess over the protein.2-4 fold molar excess over the protein.The optimal ratio should be determined empirically for each protein.
Labeling Efficiency Can be very high with optimized conditions.Generally high, though may require longer incubation times or higher reagent concentrations to achieve similar labeling density as CuAAC.Both methods can achieve high labeling efficiency.

Experimental Protocols

Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7)

  • Desalting column

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. The final concentration of the azide is typically 25 µM.

    • Prepare a fresh premix of CuSO₄ and THPTA ligand by mixing them in a 1:5 molar ratio.

    • Add the CuSO₄:THPTA premix to the protein-azide mixture. The final concentration of CuSO₄ is typically between 50 and 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle agitation.

  • Purification:

    • Remove excess, unreacted this compound and copper catalyst using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling a protein that has been modified to contain a strained alkyne (e.g., DBCO) with this compound.

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO

  • Desalting column

Procedure:

  • Prepare Reagents:

    • Dissolve the strained alkyne-modified protein in a suitable buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Set up the Labeling Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the protein solution.

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at 4°C or for at least 4 hours at 25°C with gentle agitation. Reaction times may need to be optimized depending on the specific strained alkyne and protein.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Purification of Biotinylated Proteins

Affinity purification using streptavidin- or avidin-conjugated resins is the most common method for isolating biotinylated proteins. The extremely high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) allows for stringent washing conditions to remove non-specifically bound proteins. However, this strong interaction also makes elution of the captured protein challenging, often requiring harsh, denaturing conditions.

Table 2: Elution Strategies for Streptavidin Affinity Chromatography

Elution MethodElution BufferConditionsOutcomeReferences
Denaturing Elution 8 M Guanidine-HCl, pH 1.5Room temperatureDenatures both the streptavidin and the target protein.
0.1 M Glycine-HCl, pH 2.0-2.8Room temperatureHarsh acidic conditions can denature the protein.
SDS-PAGE sample bufferBoiling for 5-10 minutesDenatures the protein; suitable for subsequent analysis by SDS-PAGE and western blotting.
Competitive Elution (Non-Denaturing) 2-10 mM Biotin in a suitable buffer (e.g., PBS)Room temperature to 37°C, may require extended incubationMilder elution, but may be inefficient due to the strong biotin-streptavidin interaction.
25 mM Biotin in buffer containing 0.4% SDS and 1% IGEPAL-CA63095°C for 5 minutesA more effective competitive elution method that can preserve protein complexes for some downstream applications.
Cleavable Linkers Specific cleavage agent (e.g., DTT for disulfide linkers)Dependent on the cleavage chemistryAllows for release of the protein under mild conditions, leaving the biotin tag attached to the resin.
Anti-Biotin Antibody Agarose 4 mg/mL Biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.530 minutes incubation at room temperatureA non-denaturing method with over 85% recovery. The weaker interaction between biotin and the antibody allows for efficient competitive elution.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Protein Biotinylation and Purification

G cluster_labeling Protein Labeling cluster_purification Purification protein Alkyne-Modified Protein click Click Chemistry (CuAAC or SPAAC) protein->click reagent This compound reagent->click biotin_protein Biotinylated Protein click->biotin_protein binding Binding biotin_protein->binding resin Streptavidin Resin resin->binding wash Wash Steps binding->wash elution Elution wash->elution purified_protein Purified Biotinylated Protein elution->purified_protein

Caption: General workflow for protein biotinylation and subsequent affinity purification.

Experimental Workflow: Proximity Labeling and Mass Spectrometry Analysis

G cluster_in_vivo In Vivo Labeling cluster_analysis Analysis bait Bait Protein Fused to Biotin Ligase (e.g., TurboID) labeling Proximity-Dependent Biotinylation bait->labeling prey Proximal Proteins (Prey) prey->labeling biotin Addition of Biotin biotin->labeling lysis Cell Lysis labeling->lysis enrichment Streptavidin Affinity Purification lysis->enrichment digestion On-Bead Digestion (Trypsin) enrichment->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification and Quantification ms->identification G cluster_cell Plant Cell BIN2 BIN2-TurboID Fusion Protein ProximalProteins Proximal Proteins (Substrates & Interactors) BIN2->ProximalProteins biotinylates in proximity Signaling Downstream Signaling Events (e.g., Transcription, Trafficking) BIN2->Signaling phosphorylates Biotin Biotin Biotin->BIN2 BiotinylatedProteins Biotinylated Proteins ProximalProteins->BiotinylatedProteins ProximalProteins->Signaling mediate Enrichment Streptavidin Enrichment BiotinylatedProteins->Enrichment MS Mass Spectrometry (Identification of Proximal Proteins) Enrichment->MS

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction used to form a stable triazole linkage between an azide and a terminal alkyne. This bioorthogonal reaction has become an invaluable tool in chemical biology, drug discovery, and materials science for its reliability, high yield, and compatibility with a wide range of functional groups and aqueous environments.

This document provides a detailed guide to performing a CuAAC reaction using Biotin-PEG4-Azide. This heterobifunctional linker incorporates a biotin moiety for strong and specific binding to avidin or streptavidin, and an azide group for covalent ligation to alkyne-modified molecules. The polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making it an ideal reagent for biotinylating proteins, nucleic acids, and other biomolecules. Applications for this technique are extensive and include affinity purification, ELISA, Western blotting, and protein-protein interaction studies.

Reaction Mechanism and Workflow

The CuAAC reaction involves the copper(I)-catalyzed ligation of an azide (in this case, this compound) to a terminal alkyne-functionalized molecule. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and enhance reaction efficiency.

Below is a DOT script visualizing the general experimental workflow for the biotinylation of an alkyne-modified protein.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Prepare_Stocks Prepare Stock Solutions: - Alkyne-modified Protein - this compound - CuSO4 - THPTA - Sodium Ascorbate Mix_Reagents Combine in order: 1. Alkyne-Protein 2. This compound 3. CuSO4/THPTA premix Prepare_Stocks->Mix_Reagents Initiate_Reaction Add Sodium Ascorbate to initiate the reaction Mix_Reagents->Initiate_Reaction Incubate Incubate at RT (1-4 hours) Initiate_Reaction->Incubate Purification Purify Biotinylated Protein (e.g., Affinity or Size-Exclusion Chromatography) Incubate->Purification Quantification Quantify Biotinylation (e.g., HABA Assay) Purification->Quantification Application Downstream Applications (e.g., Pull-down, Western Blot) Quantification->Application

A generalized experimental workflow for the CuAAC-mediated biotinylation of an alkyne-modified protein.

Experimental Protocols

Materials and Reagents
  • Alkyne-modified protein (or other biomolecule)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve reagents)

  • Purification resin (e.g., Streptavidin-agarose for affinity purification or a size-exclusion chromatography column)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for quantification

Stock Solution Preparation
ReagentStock ConcentrationSolventStorageNotes
Alkyne-modified Protein1-10 mg/mLReaction Buffer-20°C or -80°CAvoid repeated freeze-thaw cycles.
This compound10 mMDMSO or Water-20°C, protected from lightEnsure complete dissolution.
CuSO₄20 mMDeionized WaterRoom Temperature
THPTA50 mMDeionized WaterRoom Temperature
Sodium Ascorbate100 mMDeionized Water-20°C in aliquots, protected from lightPrepare fresh before each experiment.
Step-by-Step CuAAC Reaction Protocol

This protocol is a starting point and may require optimization for your specific application.

  • Prepare the Reaction Mixture : In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified protein to a final concentration of 10-100 µM in your chosen reaction buffer.

    • This compound to a final concentration of 100-500 µM (a 5-10 fold molar excess over the alkyne-modified protein is recommended).

    • Prepare a premix of CuSO₄ and THPTA. For a final reaction volume of 500 µL, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this premix to the reaction tube. The final concentrations will be 100 µM CuSO₄ and 500 µM THPTA (1:5 ratio).

  • Initiate the Reaction : Add freshly prepared 100 mM sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification of the Biotinylated Product :

    • Affinity Purification (Streptavidin Resin) : This method is suitable for capturing the biotinylated protein and removing unreacted reagents.

      • Equilibrate the streptavidin-agarose resin with a suitable binding buffer (e.g., PBS).

      • Load the reaction mixture onto the resin and incubate to allow binding.

      • Wash the resin extensively with the binding buffer to remove non-biotinylated components and excess reagents.

      • Elute the biotinylated protein using a competitive elution buffer containing free biotin (e.g., 2-5 mM biotin in PBS) or under denaturing conditions (e.g., 0.1% SDS, boiling). Note that elution with free biotin is often slow and may not be quantitative due to the strong biotin-streptavidin interaction.

    • Size-Exclusion Chromatography (SEC) : This method separates the larger biotinylated protein from smaller, unreacted molecules.

      • Equilibrate the SEC column with your desired buffer.

      • Load the reaction mixture onto the column.

      • Collect fractions and analyze for the presence of your protein of interest (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).

Quantification of Biotinylation: The HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

  • Principle : HABA binds to avidin, producing a yellow-orange complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. This change in absorbance is directly proportional to the amount of biotin in the sample.

  • Procedure : Follow the instructions provided with your HABA assay kit. Generally, you will measure the absorbance of the HABA/avidin solution before and after the addition of your biotinylated protein sample.

  • Calculation : The degree of labeling (moles of biotin per mole of protein) can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Data Presentation: Quantitative Analysis

The efficiency of the CuAAC reaction can be influenced by several factors. The following table provides a summary of typical reaction parameters and expected outcomes.

ParameterRecommended Range/ValueRationale & Notes
Concentrations
Alkyne-Protein10 - 100 µMHigher concentrations can increase reaction rates.
This compound5-10 fold molar excessA molar excess ensures the reaction goes to completion.
CuSO₄50 - 250 µMCatalytic amount. Higher concentrations can sometimes increase reaction rates but may also lead to protein damage.
THPTA (Ligand)5-fold molar excess to Cu²⁺Stabilizes the Cu(I) oxidation state and protects the biomolecule from oxidative damage.
Sodium Ascorbate1 - 5 mMA reducing agent to generate Cu(I) from Cu(II). A significant excess is used to maintain a reducing environment.
Reaction Conditions
TemperatureRoom Temperature or 4°CRoom temperature is generally sufficient. 4°C can be used for sensitive proteins.
Reaction Time1 - 4 hoursTypically sufficient for high yields. Can be extended (e.g., overnight at 4°C) if needed.
pH7.0 - 8.0The CuAAC reaction is generally tolerant of a wide pH range.
Expected Outcome
Labeling Efficiency/Yield>90%The CuAAC reaction is known for its high efficiency and yields.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product - Inactive sodium ascorbate solution.- Oxidation of Cu(I) to Cu(II).- Inaccessible alkyne group on the protein.- Problem with one of the starting materials.- Always use a freshly prepared sodium ascorbate solution.- Ensure the ligand (THPTA) to copper ratio is appropriate (e.g., 5:1).- Perform the reaction under denaturing conditions (if the protein can be refolded) to expose the alkyne group.- Test the reactivity of the this compound with a small molecule alkyne.
Protein Precipitation - High concentration of organic solvent (e.g., DMSO).- Copper-mediated protein aggregation.- Minimize the amount of organic solvent in the reaction mixture.- Ensure adequate mixing and consider performing the reaction at a lower temperature.- Increase the concentration of the chelating ligand (THPTA).
High Background in Pull-down Assays - Non-specific binding to the affinity resin.- Incomplete removal of unreacted biotin-azide.- Include a blocking step for the affinity resin (e.g., with BSA).- Increase the number and stringency of wash steps after the binding step.- Ensure the purification step (e.g., SEC) after the CuAAC reaction is efficient in removing excess biotin-azide.

Application Example: Investigating Protein-Protein Interactions in a Signaling Pathway

This compound, in conjunction with CuAAC, is a powerful tool for studying protein-protein interactions within signaling pathways. For instance, a protein of interest within a pathway can be metabolically labeled with an alkyne-containing amino acid. Following cell lysis, the alkyne-labeled protein can be biotinylated using this compound. The biotinylated protein and its interacting partners can then be isolated using streptavidin affinity purification, followed by identification via mass spectrometry.

The following DOT script illustrates a simplified workflow for identifying interaction partners of a kinase in a generic signaling pathway.

Signaling_Pathway_PPI cluster_cell Cellular Context cluster_biochem Biochemical Workflow cluster_analysis Analysis Metabolic_Labeling Metabolically label cells with an alkyne-containing amino acid Signal_Activation Activate signaling pathway (e.g., with a growth factor) Metabolic_Labeling->Signal_Activation Cell_Lysis Lyse cells and prepare protein extract Signal_Activation->Cell_Lysis CuAAC Perform CuAAC with This compound Cell_Lysis->CuAAC Affinity_Purification Streptavidin Pull-down of Biotinylated Kinase and Interactors CuAAC->Affinity_Purification Elution Elute protein complexes Affinity_Purification->Elution SDS_PAGE SDS-PAGE and Western Blot Validation Elution->SDS_PAGE Mass_Spec Mass Spectrometry to Identify Interacting Proteins Elution->Mass_Spec

Workflow for identifying protein-protein interactions in a signaling pathway using CuAAC biotinylation.

Application Note: Copper-Free Click Chemistry Protocol using Biotin-PEG4-Azide and DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for applications in live cells and in vivo studies.[1][2] This application note provides a detailed protocol for the copper-free click chemistry reaction between Biotin-PEG4-Azide and a Dibenzocyclooctyne (DBCO)-functionalized molecule.

The SPAAC reaction is a bioorthogonal ligation between a strained cyclooctyne, such as DBCO, and an azide. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly and selectively with the azide-containing molecule under physiological conditions, forming a stable triazole linkage.[1] This protocol is particularly relevant for researchers in drug development, molecular biology, and diagnostics who require a reliable method for biotinylating proteins, peptides, nucleic acids, or other molecules for detection, purification, or targeting applications. The inclusion of a polyethylene glycol (PEG) spacer (PEG4) in the biotin-azide reagent enhances solubility and reduces steric hindrance, thereby improving reaction efficiency and the accessibility of the biotin moiety.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
This compoundVariouse.g., MedChemExpress HY-130491
DBCO-functionalized moleculeUser-definedN/A
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichVarious
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Size-Exclusion Chromatography (SEC) columnsGE Healthcaree.g., Sephadex G-25
HPLC system with a C18 columnWaters, Agilent, etc.Various
Mass SpectrometerBruker, Thermo Fisher Scientific, etc.Various

Experimental Protocols

This section details the general protocol for the copper-free click chemistry reaction between this compound and a DBCO-functionalized molecule. The protocol is divided into three main stages: preparation of reagents, the click chemistry reaction, and purification and analysis of the conjugate.

Preparation of Reagents
  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mM. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare DBCO-functionalized Molecule: Dissolve the DBCO-functionalized molecule in a compatible buffer, such as PBS (pH 7.4). The concentration will depend on the specific molecule being used. Ensure the buffer is free of any azide-containing compounds, such as sodium azide, as this will react with the DBCO group.

Copper-Free Click Chemistry Reaction

The following is a general procedure. Optimal reaction conditions, such as molar ratios and incubation times, may need to be determined empirically for each specific application.

  • In a microcentrifuge tube, combine the DBCO-functionalized molecule with a 1.5 to 5-fold molar excess of the this compound stock solution.

  • If the DBCO-functionalized molecule is in an aqueous buffer, the final concentration of the organic solvent (DMF or DMSO) from the this compound stock should ideally be kept below 10% (v/v) to maintain the integrity of biomolecules.

  • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. For less concentrated reactants or more sensitive biomolecules, the incubation can be performed at 4°C for 12-24 hours.

  • The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry to determine the consumption of the starting materials and the formation of the product.

Purification and Analysis of the Biotinylated Conjugate
  • Purification:

    • Size-Exclusion Chromatography (SEC): To remove unreacted this compound and other small molecules, pass the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, the conjugate can be purified using reverse-phase HPLC (RP-HPLC) with a C18 column. A water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used for elution.

  • Analysis and Characterization:

    • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the biotinylated product using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

    • HPLC: Analyze the purity of the final conjugate by analytical RP-HPLC.

    • Biotin Quantification: The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin, resulting in a colorimetric change.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the copper-free click chemistry reaction between this compound and a DBCO-functionalized molecule.

ParameterRecommended RangeNotes
Molar Ratio (this compound : DBCO-molecule) 1.5:1 to 5:1A molar excess of the smaller biotin-azide molecule is generally used to drive the reaction to completion.
Reaction Temperature 4°C to 37°CRoom temperature (20-25°C) is often sufficient. Lower temperatures can be used for sensitive biomolecules, but may require longer reaction times.
Reaction Time 2 - 24 hoursTypically, reactions are complete within 2-4 hours at room temperature. Overnight incubation at 4°C is also common.
Solvent PBS (pH 7.4) with <10% DMF or DMSOThe reaction is compatible with aqueous buffers. Organic co-solvents are used to dissolve the biotin-azide reagent.
Reaction Efficiency HighSPAAC reactions are known for their high yields, often exceeding 90%, due to the favorable kinetics.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Chemistry Reaction cluster_analysis 3. Purification & Analysis prep_biotin Dissolve this compound in DMF/DMSO mix Mix Reactants prep_biotin->mix prep_dbco Prepare DBCO-Molecule in PBS prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate purify Purify Conjugate (SEC or HPLC) incubate->purify analyze Characterize Product (MS, HPLC) purify->analyze

Caption: Experimental workflow for biotinylation using copper-free click chemistry.

Chemical Reaction

chemical_reaction Biotin_PEG4_Azide Biotin-PEG4-N₃ product Biotin-PEG4-Triazole-Molecule Biotin_PEG4_Azide->product SPAAC (Copper-Free) DBCO_Molecule Molecule-DBCO DBCO_Molecule->product plus +

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Application in a Signaling Pathway: Proximity Ligation Assay

Biotinylated molecules are frequently used as probes in techniques like Proximity Ligation Assay (PLA) to study protein-protein interactions. In this example, a biotinylated antibody is used to detect a target protein.

pla_pathway cluster_binding 1. Antibody Binding cluster_ligation 2. Proximity Ligation cluster_amplification 3. Signal Amplification & Detection ProteinA Protein A AntibodyA Primary Ab A ProteinA->AntibodyA ProteinB Protein B AntibodyB_Biotin Biotinylated Primary Ab B ProteinB->AntibodyB_Biotin SecondaryAb_OligoA Secondary Ab + Oligo A AntibodyA->SecondaryAb_OligoA Streptavidin_OligoB Streptavidin + Oligo B AntibodyB_Biotin->Streptavidin_OligoB Ligation Ligation of Oligos SecondaryAb_OligoA->Ligation Streptavidin_OligoB->Ligation RCA Rolling Circle Amplification Ligation->RCA Detection Fluorescent Probe Hybridization & Imaging RCA->Detection

Caption: Workflow of a Proximity Ligation Assay using a biotinylated antibody.

Conclusion

The copper-free click chemistry reaction between this compound and a DBCO-functionalized molecule provides a robust and versatile method for biotinylation. The protocol is straightforward, highly efficient, and can be performed under biocompatible conditions, making it suitable for a wide range of applications in life sciences and drug development. The detailed protocol and guidelines presented in this application note will enable researchers to confidently apply this powerful bioconjugation technique in their studies.

References

Application Notes and Protocols for SPAAC Reaction with Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the specific covalent labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction occurs between an azide-functionalized molecule and a strained alkyne, such as a cyclooctyne, to form a stable triazole linkage. Biotin-PEG4-Azide is a versatile reagent for introducing a biotin affinity tag to biomolecules functionalized with a strained alkyne. The polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for a wide range of applications in research and drug development.

These application notes provide detailed protocols for the use of this compound in SPAAC reactions, focusing on the biotinylation of proteins modified with dibenzocyclooctyne (DBCO).

Applications

This compound is a valuable tool for a variety of applications, including:

  • Biomolecule Labeling: Specifically label proteins, antibodies, nucleic acids, and other biomolecules for detection, purification, and analysis.

  • Pull-down Assays and Affinity Purification: The high affinity of biotin for streptavidin allows for the efficient isolation of biotinylated biomolecules and their binding partners.

  • Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for signal amplification and detection.

  • Cell Surface Labeling and Imaging: Labeling of azide-modified glycans on the surface of living cells for visualization and tracking.

  • Drug Delivery Systems: Functionalization of nanoparticles and liposomes with biotin for targeted drug delivery.

Quantitative Data Presentation

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), which is influenced by the specific cyclooctyne and azide used. While specific kinetic data for this compound is not extensively published, the following table provides a comparison of the reactivity of various cyclooctynes with benzyl azide, which serves as a good indicator of their relative reactivity towards azides in general.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
DBCO (Dibenzocyclooctyne)~0.3 - 1.0High reactivity due to significant ring strain. Widely used for rapid labeling.
BCN (Bicyclo[6.1.0]nonyne)~0.01 - 0.1Good reactivity and stability. Smaller and less hydrophobic than DBCO.
DIFO (Difluorinated Cyclooctyne)~0.1 - 0.5High reactivity, but can exhibit some off-target reactivity with thiols.
ADIBO (Azadibenzocyclooctyne)~0.1 - 0.4A DBCO analog with good reactivity and stability.

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific azide being used.

Experimental Protocols

Protocol 1: Biotinylation of a DBCO-Modified Antibody

This protocol describes the biotinylation of an antibody previously functionalized with a DBCO moiety using an appropriate DBCO-NHS ester.

Materials:

  • DBCO-modified antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and reagents

  • Streptavidin-HRP conjugate for Western blot analysis

  • Mass spectrometer (optional, for detailed characterization)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the DBCO-modified antibody is at a concentration of 1-5 mg/mL in PBS.

  • SPAAC Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the DBCO-modified antibody solution.

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times may be required for lower concentrations of reactants.

  • Purification of the Biotinylated Antibody:

    • Remove excess, unreacted this compound by size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with PBS.

    • Apply the reaction mixture to the column and collect the fractions containing the purified biotinylated antibody.

    • Monitor the protein elution using a spectrophotometer at 280 nm.

    • Alternatively, for small-scale purifications, spin desalting columns can be used.

  • Characterization of the Biotinylated Antibody:

    • Protein Concentration: Determine the final concentration of the purified biotinylated antibody using a standard protein assay.

    • SDS-PAGE Analysis:

      • Run samples of the unmodified, DBCO-modified, and biotinylated antibody on an SDS-PAGE gel.

      • A slight shift in the molecular weight of the biotinylated antibody may be observable.

    • Western Blot Analysis:

      • Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.

      • Probe the membrane with a streptavidin-HRP conjugate to confirm the presence of biotin on the antibody.

    • Mass Spectrometry (Optional):

      • For a precise determination of the degree of biotinylation, analyze the purified antibody by mass spectrometry. This will allow for the calculation of the average number of biotin molecules per antibody.

Mandatory Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Biotin_Azide This compound Biotinylated_Protein Biotinylated Protein (Stable Triazole Linkage) Biotin_Azide->Biotinylated_Protein SPAAC Reaction (Copper-Free) DBCO_Protein DBCO-Modified Protein DBCO_Protein->Biotinylated_Protein

Diagram 1: SPAAC Reaction of this compound with a DBCO-Modified Protein.

Experimental_Workflow start Start prep_reagents 1. Prepare Reagents - DBCO-Antibody (1-5 mg/mL in PBS) - 10 mM this compound in DMSO start->prep_reagents reaction 2. SPAAC Reaction - Add 10-20x molar excess of this compound - Incubate 2-4h at RT or overnight at 4°C prep_reagents->reaction purification 3. Purification - Size-Exclusion Chromatography (SEC) - Collect protein fractions reaction->purification characterization 4. Characterization purification->characterization sds_page SDS-PAGE Analysis characterization->sds_page western_blot Western Blot with Streptavidin-HRP characterization->western_blot mass_spec Mass Spectrometry (Optional) characterization->mass_spec end End sds_page->end western_blot->end mass_spec->end

Diagram 2: Experimental Workflow for Biotinylation of a DBCO-Modified Antibody.

Application Notes and Protocols: Biotin-PEG4-Azide for Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, or the surfaceome, is critical for understanding cellular communication, signaling, and for the development of novel therapeutics and diagnostics. Biotin-PEG4-Azide is a versatile chemical probe designed for the efficient and specific labeling of cell surface proteins. This reagent combines the high-affinity binding of biotin with the precision of bioorthogonal click chemistry.

The structure of this compound consists of three key components:

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust enrichment and detection of labeled proteins.

  • PEG4 (Polyethylene Glycol) Spacer: A hydrophilic four-unit polyethylene glycol linker that enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the biotin tag and the target protein.[1][2]

  • Azide Group: A functional group that allows for covalent conjugation to alkyne-modified biomolecules via "click chemistry".[1][3]

This document provides detailed protocols for utilizing this compound to label and analyze cell surface proteins that have been metabolically or enzymatically engineered to display alkyne groups.

Principle of the Method

The labeling strategy is a two-step process. First, cells are treated with a metabolic precursor containing an alkyne group. This precursor is incorporated into the biosynthesis of proteins, resulting in the presentation of alkyne-functionalized proteins on the cell surface. Second, the cells are treated with this compound, which specifically and covalently attaches to the alkyne-modified proteins through a click chemistry reaction. This biotin tag can then be used for subsequent affinity purification, detection, and quantification of the labeled cell surface proteins.

Two primary modes of click chemistry can be employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) and results in a stable triazole linkage.[2] It is suitable for fixed cells or cell lysates.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for live-cell labeling.

Data Presentation

The following tables summarize representative quantitative data from cell surface proteomics experiments utilizing biotin-azide labeling and mass spectrometry-based analysis.

Table 1: Quantitative Analysis of Labeled Peptides from Different Labeling Strategies

Labeling WorkflowNumber of DDA RunsTotal Peptides IdentifiedAverage Identifications per DDA Run
MixClick (Biotin-PEG3/4/5-Azide)626344
Analysis-and-Grouping (Individual Tags)1722513

Data adapted from a study using homologous biotinyl azides for proteomic identification. The "MixClick" workflow involves a one-pot reaction with a mixture of Biotin-PEG3, PEG4, and PEG5 azides. "Analysis-and-Grouping" involved separate reactions for each tag.

Table 2: Representative Cell Viability and Labeling Efficiency

ParameterValueConditionsReference
Cell Viability (A549 cells)>95%0-100 µM Ac4ManNAz for 3 days
Cell Viability (A549 cells)>95%0-100 µM DBCO-Cy5 for 3 days
Biotinylation of CD45100%K20 cells, 250 µM aminooxy-biotin (PAL method)

Note: This data is from various labeling methods and provides a general expectation of efficiency and viability for similar metabolic glycoengineering and bioorthogonal chemistry techniques.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-modified sugar, such as tetraacetylated N-ethynyl-D-mannosamine (Ac4ManNAl), into cell surface glycoproteins.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Ac4ManNAl

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach approximately 70-80% confluency.

  • Preparation of Ac4ManNAl Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAl in sterile DMSO.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAl. A typical starting concentration is 25-50 µM.

  • Incubation: Incubate the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2 to allow for metabolic incorporation of the alkyne-modified sugar.

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with PBS, then detach them using a non-enzymatic cell dissociation solution or gentle scraping.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

Protocol 2A: Cell Surface Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is suitable for fixed cells or cell lysates.

Materials:

  • Metabolically labeled cells from Protocol 1

  • This compound

  • Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, a copper ligand like TBTA or THPTA, and a reducing agent like sodium ascorbate)

  • PBS

  • DMSO

  • Quenching solution (e.g., 50 mM EDTA in PBS)

Procedure:

  • Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail for a 100 µL reaction might include:

    • 10 µL of 20 mM Copper(II) Sulfate

    • 10 µL of 100 mM THPTA ligand

    • 10 µL of 300 mM Sodium Ascorbate (freshly prepared)

    • This compound to a final concentration of 25-100 µM

    • PBS to 100 µL

  • Cell Preparation: Resuspend the metabolically labeled cells in PBS. For fixed cells, first fix with 4% paraformaldehyde for 15 minutes, then wash with PBS.

  • Click Reaction: Add the click reaction cocktail to the cell suspension. Incubate for 30-60 minutes at room temperature, protected from light.

  • Quenching: Stop the reaction by washing the cells twice with the quenching solution.

  • Final Wash: Wash the cells three times with PBS containing 1% BSA.

  • Downstream Analysis: The biotin-labeled cells are now ready for lysis and subsequent analysis by Western blot or mass spectrometry.

Protocol 2B: Live Cell Surface Protein Labeling via Strain-Promoted Click Chemistry (SPAAC)

This protocol is for live-cell labeling and requires that the metabolic labeling (Protocol 1) be done with a DBCO-modified precursor.

Materials:

  • Cells metabolically labeled with a DBCO-containing sugar

  • This compound

  • Serum-free cell culture medium or PBS with 1% BSA

  • DMSO

Procedure:

  • Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium or PBS with 1% BSA to a final concentration of 50-100 µM.

  • Cell Preparation: Resuspend the metabolically labeled cells in serum-free medium or PBS with 1% BSA.

  • SPAAC Reaction: Add the this compound solution to the cell suspension. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with complete cell culture medium or PBS with 1% BSA to remove unreacted this compound.

  • Downstream Analysis: The live, biotin-labeled cells can be used for imaging or lysed for subsequent analysis.

Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry

Materials:

  • Biotin-labeled cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., high salt, urea, and PBS)

  • Elution buffer (e.g., PBS containing 2 mM biotin)

  • DTT, Iodoacetamide (IAA)

  • Trypsin

  • Ammonium bicarbonate

Procedure:

  • Cell Lysis: Lyse the biotin-labeled cells in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Enrichment:

    • Wash the streptavidin beads with lysis buffer.

    • Incubate the cell lysate with the streptavidin beads for 1-2 hours at 4°C with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the beads using the elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce the eluted proteins with DTT and alkylate with IAA.

    • Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

    • Desalting: Desalt the peptides using a C18 spin column.

    • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Click Chemistry Labeling cluster_analysis Step 3: Analysis A Cells in Culture B Add Alkyne-Modified Sugar (e.g., Ac4ManNAl) A->B C Incubate for 48-72h B->C D Cell Surface Proteins Display Alkyne Groups C->D E Add this compound D->E F Incubate (CuAAC or SPAAC) E->F G Cell Surface Proteins are Biotinylated F->G H Cell Lysis G->H I Streptavidin Affinity Purification H->I J On-Bead Digestion or Elution I->J K LC-MS/MS Analysis J->K L Protein Identification & Quantification K->L

Caption: Experimental workflow for cell surface protein labeling.

gpcr_signaling_labeling cluster_cell Cell Membrane cluster_labeling Proximity Labeling cluster_analysis Downstream Analysis GPCR Alkyne-Modified GPCR G_Protein G-Protein GPCR->G_Protein Coupling BiotinylatedGPCR Biotinylated GPCR Ligand Ligand Ligand->GPCR Activation Effector Effector Protein G_Protein->Effector Signaling Cascade BiotinAzide This compound BiotinAzide->GPCR Click Reaction Enrichment Streptavidin Enrichment BiotinylatedGPCR->Enrichment MassSpec Mass Spectrometry Enrichment->MassSpec Analysis Identify Interaction Partners MassSpec->Analysis

References

Application Notes and Protocols: Biotin-PEG4-Azide in Fluorescence Microscopy and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Azide is a versatile bioconjugation reagent that has become an indispensable tool in modern life sciences research, particularly in the fields of fluorescence microscopy, cellular imaging, and drug development. This molecule combines three key functional components: a biotin moiety for highly specific and strong binding to streptavidin, a polyethylene glycol (PEG) linker to enhance aqueous solubility and minimize steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry reactions.[1]

The azide group allows for the covalent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne or a strained cyclooctyne group. This bioorthogonal ligation, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient, proceeding under mild, biocompatible conditions, making it ideal for labeling biomolecules in complex environments such as cell lysates, and even in living cells and organisms.[1][2]

Once a biomolecule of interest is tagged with this compound, it can be readily detected and visualized using streptavidin conjugated to a wide array of reporters, including fluorophores for fluorescence microscopy, enzymes for colorimetric assays, or gold nanoparticles for electron microscopy. This modularity provides researchers with a powerful and adaptable system for a multitude of applications.

Key Applications

  • Fluorescent Labeling and Imaging: Enables the visualization and tracking of a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids, in fixed or live cells.[1]

  • Protein-Protein Interaction Studies: Can be used in proximity labeling techniques (e.g., BioID) to identify transient and weak protein-protein interactions within a cell's native environment.[3]

  • Drug Development and Target Identification: Facilitates the identification of cellular targets of small molecule drugs by functionalizing the drug with an alkyne and using this compound for subsequent purification and identification of the drug-target complex.

  • Biomolecule Purification and Enrichment: The high-affinity biotin-streptavidin interaction allows for the efficient isolation and enrichment of labeled biomolecules from complex mixtures for downstream analysis, such as mass spectrometry.

Data Presentation

Table 1: Quantitative Analysis of Labeled Peptides in a Proteomics Experiment

The following table summarizes representative data from a chemical proteomics experiment utilizing a biotin-azide probe, analogous to the this compound workflow, to identify modified peptides via mass spectrometry. This data demonstrates the efficiency of the click reaction and subsequent enrichment.

ParameterValueReference
Total Identified Peptides263
Average Identifications per DDA Run44
Observed Mass Shift (this compound + Hydrolyzed MeLacA)642.30470 Da
Observed Mass Shift (this compound + Unhydrolyzed MeLacA)624.29413 Da
Elution Time Shift with PEG4 LinkerLinearly Increased

DDA: Data-Dependent Acquisition; MeLacA: A type of chemical probe.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins and Fluorescence Microscopy Imaging

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-Homopropargylglycine (HPG), into newly synthesized proteins, followed by click chemistry labeling with this compound and fluorescent detection.

Materials:

  • Cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • L-Homopropargylglycine (HPG)

  • This compound

  • Click Chemistry Reaction Buffer Kit (containing copper (II) sulfate, reducing agent, and copper chelator)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488-Streptavidin)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Replace the culture medium with fresh medium containing 25-50 µM HPG.

    • Incubate the cells for the desired pulse time (e.g., 1-4 hours) to allow for HPG incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. Typically, this involves mixing the copper (II) sulfate, a reducing agent, and the this compound in the provided reaction buffer. A final concentration of 10-50 µM this compound is commonly used.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Fluorescent Detection:

    • Block the cells with 3% BSA in PBS for 30 minutes at room temperature.

    • Dilute the fluorescently labeled streptavidin conjugate in the blocking buffer (e.g., 1:500 dilution).

    • Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Western Blot Analysis of Biotinylated Proteins

This protocol allows for the detection of the entire population of biotinylated proteins in a cell lysate.

Materials:

  • Metabolically labeled and biotinylated cells (from Protocol 1, steps 1-3)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After the click reaction and washing, lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Detection:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

    • Visualize the biotinylated proteins using a chemiluminescence imaging system.

Visualizations

experimental_workflow_fluorescence_microscopy cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry cluster_detection Detection cluster_imaging Imaging cell_culture 1. Plate and Culture Cells metabolic_labeling 2. Add Alkyne-modified Precursor (e.g., HPG) cell_culture->metabolic_labeling fixation 3. Fix and Permeabilize Cells metabolic_labeling->fixation click_reaction 4. Incubate with this compound and Click Reagents fixation->click_reaction blocking 5. Block Non-specific Binding click_reaction->blocking streptavidin 6. Add Fluorescent Streptavidin Conjugate blocking->streptavidin microscopy 7. Fluorescence Microscopy streptavidin->microscopy

Caption: Workflow for fluorescent labeling of biomolecules using this compound.

signaling_pathway_proximity_labeling cluster_bait Bait Protein Expression cluster_labeling Proximity Labeling cluster_enrichment Enrichment & Analysis bait_protein Bait Protein of Interest (fused with a labeling enzyme, e.g., APEX2) alkyne_substrate Alkyne-containing Substrate bait_protein->alkyne_substrate Enzymatic Reaction biotin_peg4_azide This compound alkyne_substrate->biotin_peg4_azide Click Chemistry labeled_prey Biotinylated Prey Proteins biotin_peg4_azide->labeled_prey Forms cell_lysis Cell Lysis labeled_prey->cell_lysis streptavidin_beads Streptavidin Bead Enrichment cell_lysis->streptavidin_beads mass_spec Mass Spectrometry (LC-MS/MS) streptavidin_beads->mass_spec data_analysis Data Analysis mass_spec->data_analysis

Caption: Proximity labeling workflow for identifying protein-protein interactions.

References

Application of Biotin-PEG4-Azide in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG4-Azide in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties. This compound is a versatile linker that offers several advantages in PROTAC development:

  • Biotin Handle: The biotin moiety serves as a powerful analytical tool for a variety of biochemical assays. Its high-affinity interaction with streptavidin can be exploited for affinity purification, pull-down assays to confirm target engagement, and various detection methods.

  • PEG4 Spacer: The polyethylene glycol (PEG) spacer, consisting of four ethylene glycol units, enhances the aqueous solubility and cell permeability of the PROTAC molecule. This hydrophilic spacer can also reduce steric hindrance, facilitating the formation of a productive ternary complex.

  • Azide Functional Group: The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These highly efficient and specific reactions allow for the straightforward and modular synthesis of PROTACs.

PROTAC Development Workflow using this compound

The development of a novel PROTAC using the this compound linker follows a structured workflow from synthesis to biological evaluation.

PROTAC_Development_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis PROTAC Synthesis via Click Chemistry Purification Purification (e.g., HPLC) Synthesis->Purification Degradation Protein Degradation Assessment (Western Blot) Purification->Degradation Ternary_Complex Ternary Complex Formation (Co-IP) Degradation->Ternary_Complex DC50_Dmax DC50 & Dmax Determination Degradation->DC50_Dmax Binding Binding Affinity Measurement (SPR/ITC) Ternary_Complex->Binding Cytotoxicity Cell Viability Assay (e.g., MTT) Binding->Cytotoxicity Binding_Kinetics Binding Affinity (KD) & Kinetics Binding->Binding_Kinetics Structure_Activity Structure-Activity Relationship (SAR) DC50_Dmax->Structure_Activity Binding_Kinetics->Structure_Activity

PROTAC Development Workflow

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound and an Alkyne-Modified Ligand via CuAAC

This protocol describes the general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and an alkyne-modified ligand for either the protein of interest or the E3 ligase.

Materials:

  • This compound

  • Alkyne-modified ligand (for POI or E3 ligase)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Stir plate and stir bar

  • Thin Layer Chromatography (TLC) plates and developing system

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified ligand in the chosen solvent to a final concentration of 10 mM.

    • Dissolve this compound in the same solvent to a final concentration of 12 mM (1.2 equivalents).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

  • Click Chemistry Reaction:

    • In a clean, dry reaction vessel, add the solution of the alkyne-modified ligand.

    • Sequentially add the this compound solution, sodium ascorbate solution (e.g., 5 equivalents), and CuSO₄ solution (e.g., 1 equivalent).

    • If the reaction is sensitive to air, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

    • Seal the reaction vessel and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if necessary.

  • Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol).

    • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

    • Lyophilize the pure fractions to yield the final product as a solid.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Assessment of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach and grow overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 1 nM to 10 µM) for a specified time (e.g., 12, 24, or 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.

Materials:

  • Cultured cells treated with PROTAC or vehicle control

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody against the target protein or the E3 ligase for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Primary antibodies for Western blot detection of the POI and E3 ligase

Procedure:

  • Cell Lysis:

    • Treat cells with the PROTAC at a concentration known to be effective for degradation for a shorter time period (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs. Include a vehicle control.

    • Lyse cells in a non-denaturing Co-IP lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-POI) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot using antibodies against both the POI and the E3 ligase to detect the co-immunoprecipitated protein. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Quantitative Data Presentation

Due to the proprietary nature of drug development and the novelty of specific PROTAC molecules, publicly available quantitative data for PROTACs utilizing the precise this compound linker is limited. The following tables are illustrative examples of how to present such data.

Table 1: Illustrative Degradation Efficacy of a Hypothetical PROTAC-X

ParameterValueCell LineTreatment Time
DC₅₀ 50 nMMCF-724 hours
Dₘₐₓ >90%MCF-724 hours

Table 2: Illustrative Binding Affinities of Hypothetical PROTAC-X

Binding InteractionMethodK_D (nM)
PROTAC-X to Target ProteinSPR100
PROTAC-X to E3 LigaseITC250
Ternary Complex (POI-PROTAC-E3)SPR25

Visualization of Relevant Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Degradation POI Degradation Polyubiquitination->Degradation Proteasome 26S Proteasome Proteasome->Degradation Mediates

PROTAC-mediated protein degradation.
Illustrative Signaling Pathway: Targeting a Kinase in a Cancer Pathway

Many PROTACs are developed to target kinases involved in cancer signaling pathways. The following diagram illustrates a simplified hypothetical pathway where a PROTAC could be employed.

Cancer_Signaling_Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A (Target POI) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Degradation Degradation Kinase_A->Degradation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression PROTAC PROTAC (Targeting Kinase A) PROTAC->Kinase_A Induces degradation of

Targeting a kinase with a PROTAC.

By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively develop and characterize novel PROTACs using the this compound linker for targeted protein degradation.

Application Note: Biotin-PEG4-Azide for Covalent Labeling of Nucleic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a vast array of applications in molecular biology, diagnostics, and therapeutic development. Biotin-PEG4-Azide is a versatile chemical probe that enables the robust and specific biotinylation of modified DNA and RNA molecules. This reagent combines the high-affinity biotin-streptavidin interaction with the precision of "click chemistry," offering a powerful tool for the detection, purification, and analysis of nucleic acids.[1][2][3][4]

The structure of this compound features three key components:

  • Biotin: A small vitamin molecule that forms an exceptionally strong and specific non-covalent bond with streptavidin and avidin proteins (Kd = 10⁻¹⁵ M).[5] This interaction is widely exploited for the immobilization, purification, and detection of biotinylated molecules.

  • PEG4 Linker: A hydrophilic tetra-polyethylene glycol spacer. This linker enhances the aqueous solubility of the reagent and the resulting labeled nucleic acid. Furthermore, the PEG4 spacer reduces steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin, even when attached to large biomolecules.

  • Azide Group (-N₃): A highly reactive functional group that is bioorthogonal, meaning it does not react with native functional groups found in biological systems. This allows for highly specific covalent labeling of nucleic acids that have been pre-modified with an alkyne group.

This compound is primarily utilized in two types of click chemistry reactions for nucleic acid labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and robust reaction involves the covalent linkage of the azide group on this compound to a terminal alkyne-modified nucleic acid in the presence of a copper(I) catalyst. The result is a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst, which is particularly advantageous for in vivo and live-cell applications.

Applications of this compound Labeled Nucleic Acids

Biotinylated nucleic acids are instrumental in a variety of molecular biology techniques:

  • Nucleic Acid Purification and Isolation: Biotin-labeled DNA and RNA can be efficiently captured from complex biological samples using streptavidin-coated magnetic beads or agarose resin. This is widely used for isolating specific DNA fragments, RNA-protein complexes, and newly synthesized nucleic acids.

  • Detection and Quantification: The biotin tag can be detected with high sensitivity using streptavidin conjugated to fluorescent dyes or enzymes (e.g., horseradish peroxidase), enabling applications such as Southern and Northern blotting, in situ hybridization, and microarray analysis.

  • Protein-Nucleic Acid Interaction Studies: Biotinylated DNA or RNA probes can be used in pull-down assays and Electrophoretic Mobility Shift Assays (EMSA) to identify and characterize DNA-binding and RNA-binding proteins.

  • Metabolic Labeling: Cells can be cultured with alkyne-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine, EdU), which are incorporated into newly synthesized DNA. Subsequent reaction with this compound allows for the specific isolation and analysis of this nascent DNA.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and parameters for the labeling of nucleic acids with this compound.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters for DNA Labeling

ParameterRecommended Range/ValueNotes
Alkyne-Modified DNA 250 nM - 1 µMOptimal concentration may vary depending on the specific application.
This compound 250 µM - 500 µMA molar excess of the biotin azide is typically used to ensure complete labeling.
Copper(II) Sulfate (CuSO₄) 100 µM - 500 µMThe active catalyst is Cu(I), which is generated in situ from Cu(II) by a reducing agent.
Copper(I)-Stabilizing Ligand (e.g., THPTA) 500 µM - 2.5 mMLigands like THPTA protect DNA from damage by copper ions and accelerate the reaction.
Reducing Agent (e.g., Sodium Ascorbate) 1 mM - 5 mMReduces Cu(II) to the active Cu(I) state.
Reaction Temperature 37°C - 50°CHigher temperatures can increase the reaction rate.
Reaction Time 30 minutes - 4 hoursReaction time depends on the concentration of reactants and temperature.
Solvent Aqueous buffer (e.g., PBS)The reaction is robust and works well in a wide range of pH (4-12).

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters for RNA Labeling

ParameterRecommended Range/ValueNotes
Cyclooctyne-Modified RNA 1 µM - 10 µMConcentration can be adjusted based on the experimental setup.
This compound 10 µM - 100 µMA molar excess is used to drive the reaction to completion.
Reaction Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature without the need for a catalyst.
Reaction Time 10 minutes - 2 hoursSPAAC reactions are generally very fast.
Solvent Aqueous buffer (e.g., PBS)The copper-free nature of SPAAC makes it highly suitable for live-cell applications.

Experimental Workflows and Diagrams

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates the general workflow for labeling alkyne-modified DNA with this compound using CuAAC.

CuAAC_Workflow cluster_synthesis 1. Preparation of Alkyne-Modified DNA cluster_labeling 2. CuAAC Reaction cluster_purification 3. Purification cluster_application 4. Downstream Applications PCR PCR with Alkyne-dNTPs Mix Combine: - Alkyne-DNA - this compound - CuSO4 - Ligand (THPTA) - Sodium Ascorbate PCR->Mix Oligo Oligonucleotide Synthesis Oligo->Mix Precipitation Ethanol Precipitation Mix->Precipitation Column Spin Column Purification Mix->Column Capture Streptavidin Bead Capture Precipitation->Capture Detection Detection with Streptavidin Conjugates Precipitation->Detection Column->Capture Column->Detection

CuAAC Workflow for DNA Biotinylation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

The diagram below outlines the workflow for labeling cyclooctyne-modified RNA with this compound via SPAAC, a method suitable for sensitive biological samples.

SPAAC_Workflow cluster_synthesis 1. Preparation of Cyclooctyne-RNA cluster_labeling 2. SPAAC Reaction cluster_purification 3. Purification/Analysis cluster_application 4. Downstream Applications Transcription In Vitro Transcription with Cyclooctyne-NTPs Mix Combine: - Cyclooctyne-RNA - this compound Transcription->Mix Metabolic Metabolic Labeling in Cells Metabolic->Mix Purify Purification of Labeled RNA Mix->Purify Imaging Live Cell Imaging Mix->Imaging PullDown Pull-Down Assays Purify->PullDown MassSpec Mass Spectrometry Purify->MassSpec

SPAAC Workflow for RNA Biotinylation.

Detailed Experimental Protocols

Protocol 1: Biotinylation of Alkyne-Modified DNA via CuAAC

This protocol describes the labeling of a 1 µM solution of a 50-base pair alkyne-modified double-stranded DNA fragment.

Materials:

  • Alkyne-modified DNA

  • This compound (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (10 mM stock in nuclease-free water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in nuclease-free water)

  • Sodium Ascorbate (100 mM stock in nuclease-free water, freshly prepared)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DNA purification kit (e.g., spin column or ethanol precipitation reagents)

Procedure:

  • Prepare the DNA Solution: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing 1 µM of the alkyne-modified DNA in PBS.

  • Prepare the Click-Chemistry Reagent Mix: In a separate tube, prepare the click-chemistry reagent mix. Note: It is important to add the reagents in the specified order to avoid precipitation and to pre-complex the copper.

    • Add 2.5 µL of 50 mM THPTA to 5 µL of 10 mM CuSO₄. Mix gently.

    • Add 2.5 µL of 10 mM this compound.

    • Add 5 µL of freshly prepared 100 mM Sodium Ascorbate.

  • Initiate the Reaction: Add the click-chemistry reagent mix to the DNA solution. The final concentrations in the reaction will be approximately: 500 µM this compound, 1 mM CuSO₄, 2.5 mM THPTA, and 5 mM Sodium Ascorbate.

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • Purification: Purify the biotinylated DNA from the reaction mixture to remove excess biotin and copper. This can be achieved using a DNA spin column purification kit according to the manufacturer's instructions or by ethanol precipitation.

  • Quantification and Storage: Quantify the concentration of the purified biotinylated DNA using a spectrophotometer. Store the labeled DNA at -20°C.

Protocol 2: Biotinylation of Cyclooctyne-Modified RNA via SPAAC

This protocol is designed for the labeling of a 5 µM solution of a cyclooctyne-modified RNA transcript.

Materials:

  • Cyclooctyne-modified RNA

  • This compound (1 mM stock in DMSO)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RNA purification kit (e.g., spin column or ethanol/isopropanol precipitation reagents)

Procedure:

  • Prepare the RNA Solution: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing 5 µM of the cyclooctyne-modified RNA in PBS.

  • Add this compound: Add 2 µL of the 1 mM this compound stock solution to the RNA solution for a final concentration of approximately 100 µM.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Purification: Purify the biotinylated RNA to remove unreacted this compound. Use an RNA purification spin column or perform an ethanol/isopropanol precipitation.

  • Quantification and Storage: Determine the concentration of the purified biotinylated RNA. Store the labeled RNA at -80°C to prevent degradation.

Purification and Elution of Biotinylated Nucleic Acids

A critical step following biotinylation is the removal of unreacted biotin, which can otherwise occupy binding sites on streptavidin beads and reduce capture efficiency. Purification is typically achieved through methods such as ethanol precipitation or spin column chromatography.

Once the biotinylated nucleic acid is captured on streptavidin beads, elution may be necessary for downstream applications. The strong biotin-streptavidin interaction requires harsh conditions for dissociation. Common elution methods include:

  • Heat and Basic Buffer: For nucleic acids, incubation in a basic buffer at elevated temperatures can disrupt the interaction.

  • Heat and Pure Water: Incubation in water above 70°C has been shown to reversibly break the interaction for biotinylated DNA.

  • Organic Solvents: Extraction with solvents like phenol can efficiently release biotinylated DNA.

  • Enzymatic Digestion: If the target is a protein bound to the nucleic acid, the protein can be eluted by enzymatic digestion, leaving the biotin-streptavidin interaction intact.

For applications where gentle elution is required, cleavable biotinylation reagents can be used, which contain a linker that can be cleaved under specific conditions (e.g., with DTT for disulfide bonds).

By leveraging the specificity of click chemistry and the strength of the biotin-streptavidin interaction, this compound provides a robust and versatile platform for the labeling and analysis of nucleic acids, empowering a wide range of research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Biotin-PEG4-Azide Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and optimize your Biotin-PEG4-Azide click reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions to improve your reaction yields.

Issue 1: Very low or no product yield.

  • Question: My this compound click reaction is resulting in a very low yield or no product at all. What are the common causes and how can I resolve this?

  • Answer: Low or non-existent yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can arise from several factors, primarily related to the catalyst's activity, reagent integrity, and reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

    • Catalyst Inactivation: The active catalyst in the click reaction is Cu(I). This species is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1][2]

      • Solution:

        • Ensure your reaction is protected from oxygen. This can be achieved by degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Capping the reaction vessel can also help minimize oxygen exposure.[1]

        • A reducing agent, most commonly sodium ascorbate, is essential to regenerate Cu(I) from any oxidized copper species.[1] Always use a freshly prepared solution of sodium ascorbate.

    • Insufficient Catalyst or Ligand: The concentration of the copper catalyst and the stabilizing ligand are critical for an efficient reaction.

      • Solution:

        • While typically used in catalytic amounts, you can systematically increase the copper concentration. Copper concentrations are generally recommended to be between 50 and 100 µM.

        • The ligand stabilizes the Cu(I) catalyst. For ligands like THPTA, a ligand-to-copper ratio of 2:1 or even 5:1 is often recommended. It is crucial to mix the CuSO₄ with the ligand before adding the sodium ascorbate.

    • Degraded or Impure Reactants: The purity and stability of your this compound and alkyne-containing molecule are paramount.

      • Solution:

        • Check the purity of your starting materials. Azides can be sensitive to light and heat, so proper storage is crucial. This compound should be stored at -20°C or -80°C and protected from moisture.

        • Ensure the sodium ascorbate is fresh, as it can degrade over time.

    • Poor Substrate Solubility: If your reactants are not fully dissolved in the reaction solvent, the reaction will be inefficient.

      • Solution:

        • Employ a co-solvent system to improve solubility. Common choices include DMSO/water, DMF/water, or t-BuOH/water mixtures.

    • Incorrect Stoichiometry: The ratio of your azide to alkyne can impact the reaction efficiency.

      • Solution:

        • While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.

Issue 2: Reaction is sluggish or incomplete.

  • Question: My click reaction is proceeding very slowly and does not go to completion. What can I do to speed it up?

  • Answer: A sluggish reaction can often be optimized by adjusting the reaction conditions.

    • Temperature: Most click reactions work well at room temperature. However, if the reaction is slow, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield. Be cautious, as higher temperatures can also lead to side reactions.

    • Reaction Time: While many click reactions are complete within 1-4 hours, some systems may require longer incubation times. It is advisable to monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.

    • Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction. In such cases, increasing the reaction time and/or temperature may be necessary.

Issue 3: Difficulty in purifying the final product.

  • Question: I am having trouble purifying my biotinylated product away from the copper catalyst and other reagents. What purification strategies are recommended?

  • Answer: Removing the copper catalyst is a common purification challenge.

    • Chelating Agents: Washing the crude product with a solution of a chelating agent like EDTA or ammonia can effectively remove copper ions.

    • Chromatography: Standard chromatographic techniques such as column chromatography are often employed for purification.

    • Filtration: Using a heterogeneous copper catalyst that can be easily filtered off after the reaction is another option.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for optimizing a this compound click reaction. These values should be considered as a starting point, and empirical optimization for your specific system is highly recommended.

ParameterRecommended RangeNotes
Reactant Concentration
This compound1.1 - 1.5 equivalentsA slight excess of the more accessible reactant can improve yield.
Alkyne-modified molecule1.0 equivalent
Catalyst & Ligand
Copper(II) Sulfate (CuSO₄)50 - 100 µMHigher concentrations up to 0.5 mM may be needed in some cases.
Ligand (e.g., THPTA)2:1 to 5:1 molar ratio to copperThe ligand should be mixed with CuSO₄ before adding the reducing agent.
Sodium Ascorbate1 - 5 mMShould be prepared fresh.
Reaction Conditions
TemperatureRoom Temperature (20-25°C)Gentle heating (40-50°C) can be applied for sluggish reactions.
Reaction Time1 - 4 hoursCan be extended up to 24 hours. Monitor for completion.
pH7 - 9A pH range of 7-9 is commonly used to balance reaction rate and stability of biomolecules.
SolventAqueous buffers, co-solventsCo-solvents like DMSO, DMF, or t-BuOH can be used to improve solubility.

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of an Alkyne-Modified Protein

This protocol provides a general workflow for the biotinylation of a protein that has been functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Desalting column for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound from a stock solution to the desired final concentration (typically a 10-20 fold molar excess over the protein).

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 volume ratio will give a 5:1 ligand-to-copper molar ratio. Mix gently.

  • Reaction Initiation:

    • Add the catalyst premix to the reaction tube containing the protein and azide.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Vortex briefly to mix.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle shaking.

  • Purification:

    • Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Confirmation of Biotinylation:

    • The extent of biotinylation can be confirmed by methods such as a HABA assay or by Western blot analysis using streptavidin-HRP.

Visualizations

Troubleshooting_Workflow start Low Yield in Click Reaction check_catalyst Check Catalyst System start->check_catalyst check_reagents Verify Reagent Quality check_catalyst->check_reagents Active solution_catalyst 1. Use fresh Sodium Ascorbate. 2. Add stabilizing ligand (e.g., THPTA). 3. Degas solvents / use inert atmosphere. check_catalyst->solution_catalyst Inactive? check_conditions Optimize Reaction Conditions check_reagents->check_conditions Good Quality solution_reagents 1. Check purity of azide and alkyne. 2. Ensure proper storage (-20°C). 3. Use slight excess of one reagent. check_reagents->solution_reagents Degraded? solution_conditions 1. Use co-solvents for solubility (DMSO/water). 2. Increase reaction time. 3. Gently heat (40-50°C) if necessary. check_conditions->solution_conditions Suboptimal? end_point Improved Yield check_conditions->end_point Optimal solution_catalyst->check_reagents solution_reagents->check_conditions solution_conditions->end_point

Caption: Troubleshooting workflow for low-yield this compound click reactions.

Click_Reaction_Diagram cluster_reactants Reactants cluster_catalyst Catalyst System Biotin_Azide Biotin-PEG4-N₃ Product Biotin-PEG4-Triazole-R Biotin_Azide->Product Alkyne R-C≡CH Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) Catalyst->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction scheme.

References

Reducing non-specific binding of Biotin-PEG4-Azide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize non-specific binding (NSB) of Biotin-PEG4-Azide conjugates during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a user-friendly question-and-answer format.

Issue 1: High Background Signal in Western Blots or ELISAs

Question: I am observing a high background signal across my membrane/plate when using a streptavidin-HRP conjugate for detection after a click chemistry reaction with this compound. What are the possible causes and how can I resolve this?

Answer: High background in Western blots and ELISAs is a common issue that can mask true signals. The primary causes are often inadequate blocking, insufficient washing, or the presence of endogenous biotin.

Troubleshooting Steps:

  • Optimize Blocking Conditions: Insufficient blocking of non-specific sites on the membrane or plate is a frequent cause of high background.[1]

    • Increase Concentration/Incubation Time: Try increasing the concentration of your blocking agent or extending the incubation time.

    • Alternative Blocking Agents: If you are using Bovine Serum Albumin (BSA) or non-fat dry milk, consider switching to another blocking agent. Each has its own advantages and potential for cross-reactivity.[1]

  • Increase Wash Stringency: Inadequate washing may leave behind unbound streptavidin conjugate.

    • Increase Wash Steps: Increase the number of wash steps after incubation with the streptavidin conjugate.

    • Modify Wash Buffer: Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to help disrupt non-specific hydrophobic interactions.[2] Increasing the salt concentration (e.g., up to 500 mM NaCl) can also help reduce ionic interactions.[2]

  • Block Endogenous Biotin: Many cell and tissue lysates contain endogenously biotinylated proteins, which will be detected by streptavidin conjugates and contribute to background.[3]

    • Perform an Avidin/Biotin Block: Before incubating with your biotinylated probe, treat your sample with an avidin/streptavidin solution to saturate endogenous biotin. Then, add free biotin to block any remaining binding sites on the avidin/streptavidin.

Issue 2: False Positives in Streptavidin Pull-Down Assays

Question: I am identifying numerous proteins in my streptavidin pull-down that are known to be non-specific binders. How can I increase the specificity of my pull-down after labeling with this compound?

Answer: Non-specific binding to the streptavidin beads is a primary cause of false positives in pull-down assays. This can be due to proteins binding directly to the beads, the biotin, or the linker.

Troubleshooting Steps:

  • Pre-Clear the Lysate: This step removes proteins that non-specifically bind to the affinity beads.

    • Incubate with Unconjugated Beads: Before adding your biotinylated sample, incubate the cell lysate with unconjugated streptavidin beads. Discard these beads and use the supernatant for your pull-down.

  • Optimize Wash Conditions: Similar to Western blotting, stringent washing is crucial.

    • Graduated Stringency: Use a series of wash buffers with increasing stringency (e.g., increasing salt and detergent concentrations) to remove non-specific binders without disrupting the specific interaction of your biotinylated protein with the streptavidin beads.

  • Block the Beads: Before adding your sample, block the streptavidin beads with a protein solution like BSA to reduce non-specific binding sites on the bead surface.

  • Control for Excess this compound: Ensure that unreacted this compound is removed before the pull-down, as excess reagent can compete for binding sites on the streptavidin beads. This can be achieved through methods like size-exclusion chromatography.

Issue 3: High Background in Fluorescence Microscopy Imaging

Question: My fluorescence microscopy images show high background staining after labeling cells with this compound and detecting with a fluorescent streptavidin conjugate. What could be causing this?

Answer: High background in fluorescence imaging can stem from several factors, including probe aggregation, cellular autofluorescence, and non-specific binding of the streptavidin conjugate.

Troubleshooting Steps:

  • Ensure Probe Purity and Monodispersity: Aggregates of the this compound conjugate can bind non-specifically to cells.

    • Purify the Probe: Filter the reconstituted this compound solution to remove any aggregates before use.

  • Assess and Correct for Autofluorescence: Some cell types exhibit natural fluorescence, which can be mistaken for a positive signal.

    • Image Unstained Controls: Always image an unstained sample using the same settings to determine the level of autofluorescence. This can then be subtracted from the stained samples.

  • Optimize Staining and Washing Protocols:

    • Titrate Streptavidin Conjugate: Use the lowest concentration of the fluorescent streptavidin conjugate that still provides a robust signal.

    • Thorough Washing: Ensure gentle but thorough washing of the cells after incubation with the streptavidin conjugate to remove any unbound reagent.

  • Block Endogenous Biotin: As with other applications, endogenous biotin can be a significant source of background in cell imaging.

FAQs (Frequently Asked Questions)

Q1: What is the role of the PEG4 linker in this compound?

A1: The tetraethylene glycol (PEG4) linker serves two main purposes. Firstly, it is hydrophilic, which increases the water solubility of the conjugate. Secondly, it acts as a spacer that physically separates the biotin from the azide and the molecule it's attached to. This reduces steric hindrance, allowing for more efficient binding of the biotin to streptavidin. The PEG linker is also known to reduce non-specific binding of the conjugated molecule.

Q2: Can the azide group itself cause non-specific binding?

A2: The azide group is generally considered bio-orthogonal, meaning it is unreactive with most biological molecules. However, some studies suggest that under certain conditions, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), some cyclooctynes can react with thiols (e.g., in cysteine residues), leading to azide-independent labeling. While less common, it's a potential source of background to be aware of.

Q3: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry, and how does this choice affect non-specific binding?

A3: CuAAC uses a copper(I) catalyst to join the azide and a terminal alkyne. It is highly efficient but can be toxic to living cells. SPAAC uses a strained alkyne (like DBCO or BCN) that reacts with the azide without a catalyst, making it more suitable for live-cell imaging. Non-specific binding can occur in both systems. In CuAAC, the catalyst itself can sometimes contribute to background. In SPAAC, some strained alkynes have been shown to have off-target reactivity with thiols.

Q4: How important is the purity of the this compound conjugate?

A4: The purity of the conjugate is critical. Impurities can include unreacted starting materials or byproducts from the synthesis, which may have different binding properties and contribute to non-specific signals. It is recommended to use highly pure (>95%) conjugates, which can be verified by HPLC.

Q5: Should I use avidin, streptavidin, or NeutrAvidin for detection/purification?

A5: Streptavidin and NeutrAvidin are generally preferred over avidin. Avidin is a glycoprotein and can exhibit non-specific binding to cells and tissues through its carbohydrate moieties. Streptavidin is not glycosylated and has a more neutral isoelectric point, which reduces non-specific binding. NeutrAvidin is a deglycosylated form of avidin with similar properties to streptavidin.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available.Can have lot-to-lot variability; may contain endogenous biotin.
Non-fat Dry Milk 3-5% (w/v)Inexpensive, effective for many applications.Contains phosphoproteins that can interfere with phospho-specific antibody detection; contains endogenous biotin.
Fish Gelatin 0.5-2% (w/v)Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.May not be as effective as other blocking agents for all applications.
Commercial Blocking Buffers VariesOptimized formulations, often protein-free, for specific applications.Can be more expensive.

Table 2: Common Additives to Wash Buffers to Reduce Non-Specific Binding

AdditiveTypical ConcentrationPurpose
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.05 - 0.5%Reduce non-specific hydrophobic interactions.
Salts (e.g., NaCl) 150 - 500 mMReduce non-specific ionic interactions.
Glycerol 5 - 10%Can help stabilize proteins and reduce non-specific binding.

Experimental Protocols

Protocol 1: Blocking Endogenous Biotin

This protocol is recommended for applications where the sample (cells or tissue) may contain significant levels of endogenous biotin.

  • Initial Block: Perform your standard blocking step with a protein-based blocker (e.g., 3% BSA in TBS).

  • Avidin/Streptavidin Incubation: Cover the sample with a solution of 0.1 mg/mL streptavidin in wash buffer (e.g., TBS with 0.05% Tween-20) and incubate for 15-30 minutes at room temperature.

  • Wash: Wash the sample three times for 5-10 minutes each with wash buffer.

  • Biotin Incubation: Cover the sample with a solution of 0.1 mg/mL free D-biotin in wash buffer and incubate for 15-30 minutes at room temperature. This will block any remaining biotin-binding sites on the streptavidin added in step 2.

  • Final Wash: Wash the sample three times for 5-10 minutes each with wash buffer.

  • Proceed with your standard protocol for incubation with the this compound labeled probe.

Protocol 2: Pre-clearing Cell Lysate

This protocol is highly recommended for pull-down assays to remove proteins that non-specifically bind to the streptavidin beads.

  • Prepare Beads: Resuspend the streptavidin bead slurry. For every 1 mL of cell lysate, take an appropriate amount of beads (e.g., 50 µL of a 50% slurry).

  • Wash Beads: Wash the beads twice with your lysis buffer.

  • Incubate Lysate with Beads: Add the washed beads to your clarified cell lysate.

  • Incubate: Incubate on a rotator for 1-2 hours at 4°C.

  • Pellet Beads: Pellet the beads by centrifugation or using a magnetic stand.

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your pull-down with your biotinylated sample.

Protocol 3: Optimizing Wash Steps for Streptavidin Pull-Downs

This protocol uses a graduated stringency approach to remove non-specifically bound proteins.

  • Initial Wash (Low Stringency): After incubating your biotinylated sample with the streptavidin beads, pellet the beads and discard the supernatant. Wash the beads 2-3 times with a low-stringency buffer (e.g., TBS + 150 mM NaCl + 0.1% Tween-20).

  • Medium Salt Wash: Pellet the beads and wash once with a medium-stringency buffer (e.g., TBS + 300 mM NaCl + 0.1% Tween-20).

  • High Salt Wash: Pellet the beads and wash once with a high-stringency buffer (e.g., TBS + 500 mM NaCl + 0.1% Tween-20).

  • Final Wash: Wash the beads once more with the low-stringency buffer to remove residual high salt and detergent before elution.

  • Elution: Elute your specifically bound proteins.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_click Click Chemistry Reaction cluster_detection Detection/Purification cell_lysate Cell/Tissue Lysate pre_clear Pre-clear Lysate (Optional) cell_lysate->pre_clear block_biotin Block Endogenous Biotin (Optional) pre_clear->block_biotin alkyne_protein Alkyne-Modified Target Protein block_biotin->alkyne_protein click_reaction CuAAC or SPAAC alkyne_protein->click_reaction biotin_azide This compound biotin_azide->click_reaction biotinylated_protein Biotinylated Target Protein click_reaction->biotinylated_protein pull_down Pull-Down biotinylated_protein->pull_down streptavidin_beads Streptavidin Beads streptavidin_beads->pull_down wash Wash Steps pull_down->wash elution Elution wash->elution analysis Downstream Analysis (MS, WB) elution->analysis

Caption: Experimental workflow for labeling and pull-down of a target protein.

troubleshooting_workflow cluster_source Identify Source of NSB cluster_solution Implement Solutions start High Non-Specific Binding (NSB) Observed is_blocking Is blocking adequate? start->is_blocking is_washing Are washes stringent enough? is_blocking->is_washing Yes optimize_blocking Optimize blocking agent, concentration, and time is_blocking->optimize_blocking No is_endogenous Is endogenous biotin a factor? is_washing->is_endogenous Yes optimize_washing Increase wash steps, add salt/detergent is_washing->optimize_washing No is_beads Binding to beads? is_endogenous->is_beads No block_endogenous Perform avidin/biotin blocking protocol is_endogenous->block_endogenous Yes pre_clear_lysate Pre-clear lysate with unconjugated beads is_beads->pre_clear_lysate Yes end Re-evaluate NSB optimize_blocking->end optimize_washing->end block_endogenous->end pre_clear_lysate->end

Caption: Troubleshooting flowchart for high non-specific binding.

References

Technical Support Center: Removal of Excess Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the effective removal of unreacted Biotin-PEG4-Azide following a biomolecule labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess this compound after a labeling reaction?

It is crucial to remove any unreacted this compound to prevent downstream complications. The presence of excess, free biotin will compete with your biotinylated biomolecule for binding sites on avidin or streptavidin resins, beads, or conjugates.[1][2] This competition can lead to significantly reduced signal intensity, high background noise, and inaccurate results in applications such as pull-down assays, ELISA, Western blotting, and imaging.[1][2][3]

Q2: What are the most effective methods for removing excess this compound?

The most common and effective methods leverage the significant size difference between the small this compound molecule (Molecular Weight: ~488.6 g/mol ) and the much larger labeled biomolecule (e.g., proteins, antibodies). The primary techniques are:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique, also known as gel filtration, separates molecules based on their size. Larger molecules, like the biotinylated protein, pass through the column quickly, while smaller molecules, like the excess biotin reagent, enter the pores of the chromatography beads and elute later. This method is fast, especially when using pre-packed spin columns, and generally results in high recovery of the labeled protein.

  • Dialysis: This method uses a semi-permeable membrane with a defined molecular weight cutoff (MWCO) to separate molecules. The reaction mixture is placed inside a dialysis cassette or tubing, which is then submerged in a large volume of buffer. The small, unreacted biotin molecules diffuse across the membrane into the buffer, while the large, biotinylated protein is retained. This method is very effective but typically requires longer processing times, often overnight.

  • Ultrafiltration (Spin Filters): This technique also uses a semi-permeable membrane but employs centrifugal force to pass the buffer and small molecules (like excess biotin) through the filter, while the larger, labeled protein is retained on the filter. It is generally faster than traditional dialysis.

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on factors such as sample volume, desired purity, processing time, and available equipment. The table below provides a comparison to aid in your decision-making.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (Spin Columns)DialysisUltrafiltration (Spin Filters)
Principle Separation based on molecular size as sample passes through a porous resin.Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.Centrifugal force is used to pass small molecules through a semi-permeable membrane.
Processing Time Very Fast (< 15 minutes).Slow (Several hours to overnight).Moderate (30-60 minutes).
Protein Recovery High (>90%), but can be sensitive to sample volume and protein concentration.Very High (>95%).High (>90%), but potential for membrane binding.
Efficiency Highly efficient for removing small molecules.Very high efficiency with sufficient buffer exchanges.High efficiency.
Pros Rapid, easy to use, available in various formats (including 96-well plates).Simple, effective, handles a wide range of sample volumes, gentle on proteins.Faster than dialysis, concentrates the sample.
Cons Can result in sample dilution, potential for minor sample loss on the column.Time-consuming, requires large volumes of buffer, can significantly dilute the sample.Risk of protein aggregation or sticking to the membrane, potential for clogging.

Troubleshooting Guide

Q: I am observing high background noise and non-specific binding in my downstream streptavidin-based assay. What is the likely cause?

A: The most probable cause is the presence of residual, unreacted this compound in your sample. The free biotin occupies the binding sites on the streptavidin, preventing the efficient capture of your biotinylated target molecule.

  • Solution: Ensure your purification step is thorough. If using a spin column, make sure you are using the correct sample volume for the column size. If using dialysis, increase the dialysis time or the number of buffer changes to ensure complete removal of the free biotin.

Q: My protein recovery is low after the purification step. How can I improve it?

A: Low protein recovery can stem from several factors depending on the method used.

  • For Size Exclusion/Desalting Columns:

    • Ensure the sample volume is within the recommended range for the specific column you are using. Applying too little or too much volume can lead to poor recovery.

    • Check that your protein concentration is not too low, as losses are proportionally higher with dilute samples.

    • Over-labeling the protein can sometimes lead to precipitation and insolubility, causing it to be lost during purification. Consider reducing the molar excess of the biotin reagent in your labeling reaction.

  • For Ultrafiltration (Spin Filters):

    • Your protein may be sticking to the filter membrane. Consider using filters with a low-binding membrane material (e.g., polyvinylpyrrolidone).

    • Ensure the chosen MWCO is well below the molecular weight of your protein to prevent its loss through the membrane.

Q: The click chemistry labeling reaction itself seems inefficient. Could this affect the purification?

A: While purification removes what hasn't reacted, inefficient labeling is a separate issue that should be addressed first.

  • Solution:

    • Ensure the this compound reagent has not degraded. It should be stored desiccated at -20°C or -80°C.

    • Confirm the integrity and reactivity of your alkyne- or cyclooctyne-modified biomolecule.

    • Optimize the reaction conditions, including buffer, temperature, and reaction time. For copper-catalyzed reactions (CuAAC), ensure the catalyst components (copper source, reducing agent, ligand) are fresh and active.

Experimental Workflow for Removing Excess this compound

The diagram below illustrates the general workflow after the labeling reaction, highlighting the points where a purification decision is made.

G cluster_0 Post-Labeling Workflow start This compound Labeling Reaction Complete decision Choose Purification Method start->decision sec Size Exclusion Chromatography (e.g., Spin Desalting Column) decision->sec  Fast  Protocol dialysis Dialysis / Ultrafiltration decision->dialysis Thorough / Large Volume   end_product Purified Biotinylated Biomolecule sec->end_product dialysis->end_product

Caption: Workflow for purification of biotinylated biomolecules.

Detailed Experimental Protocols

Protocol 1: Removal of Excess this compound using a Spin Desalting Column

This protocol is adapted for commercially available spin desalting columns (e.g., Zeba™ Spin Desalting Columns) and is ideal for rapid cleanup of small sample volumes.

Materials:

  • Biotinylated protein sample

  • Spin Desalting Column with an appropriate MWCO (e.g., 7K for most proteins >20 kDa)

  • Collection tubes

  • Variable-speed centrifuge with a rotor compatible with the collection tubes

Methodology:

  • Prepare the Column: Twist off the column’s bottom closure and loosen the cap. Place the column in a collection tube.

  • Equilibrate the Column: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Buffer Exchange (Optional but Recommended): Add 300-500 µL of your desired final buffer to the top of the resin. Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through buffer. Repeat this step 2-3 times to ensure the protein will be in the correct final buffer.

  • Load Sample: Place the column in a new, clean collection tube. Carefully apply your entire biotinylation reaction mixture to the center of the compact resin bed.

  • Elute Protein: Centrifuge the column for 2 minutes at 1,500 x g.

  • Collect Purified Sample: The flow-through in the collection tube is your purified, biotinylated protein, now free of excess this compound. The unreacted biotin remains in the column resin. Store the purified protein appropriately for your downstream application.

Protocol 2: Removal of Excess this compound using Dialysis

This protocol is suitable for larger sample volumes or when the gentlest purification method is required.

Materials:

  • Biotinylated protein sample

  • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassette) with an appropriate MWCO (e.g., 7K or 10K for most proteins)

  • Dialysis Buffer (e.g., PBS), at least 1000 times the volume of your sample

  • Large beaker or container

  • Stir plate and stir bar

Methodology:

  • Prepare Dialysis Device: Briefly soak the dialysis device in the dialysis buffer to wet the membrane, if required by the manufacturer.

  • Load Sample: Using a syringe, carefully inject your biotinylation reaction mixture into the dialysis cassette. Remove any excess air to ensure the membrane makes maximum contact with the sample.

  • Begin Dialysis: Place the sealed cassette into the beaker containing a large volume of cold (4°C) dialysis buffer. Ensure the cassette is fully submerged. Add a stir bar and place the beaker on a stir plate, stirring gently.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours, or preferably overnight, at 4°C. For maximum efficiency, perform at least two buffer changes. For example, change the buffer after 4 hours, then again after another 4 hours, and finally, leave it to dialyze overnight.

  • Collect Purified Sample: Carefully remove the cassette from the buffer. Using a clean syringe, withdraw your purified protein sample from the cassette. The sample is now ready for downstream applications or storage.

References

Technical Support Center: Optimizing Biotin-PEG4-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-Azide reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my biotinylation efficiency low or non-existent?

A1: Low or failed biotinylation can stem from several factors. A primary consideration is the integrity of your reagents. Ensure your this compound has been stored correctly, typically at -20°C in the dark and desiccated, to prevent degradation.[1] Additionally, the alkyne-functionalized molecule must be present and accessible.

For copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the copper(I) catalyst is crucial.[2] This is often generated in situ from a copper(II) source like copper sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[2] Ensure that your sodium ascorbate solution is freshly prepared, as it is prone to oxidation.

The reaction may also be inhibited by components in your buffer. Avoid amine-containing buffers like Tris or glycine if you are targeting primary amines for modification, as they can compete with the reaction.[3]

Q2: I'm observing precipitation in my reaction mixture. What could be the cause?

A2: Precipitation can occur due to the low aqueous solubility of some reagents.[4] this compound itself is generally soluble in aqueous buffers due to the hydrophilic PEG4 linker. However, if your alkyne-modified biomolecule is hydrophobic, it may precipitate. In such cases, the addition of a co-solvent like DMSO or DMF may be necessary.

Another common cause of precipitation is the copper catalyst, particularly when using ligands like TBTA which have poor water solubility. If you observe precipitation, consider switching to a more water-soluble ligand such as THPTA. In some cases, if precipitation of the azide is observed, gentle heating (e.g., 3 minutes at 80°C) followed by vortexing may help to redissolve the precipitate.

Q3: My biotinylated protein appears to be aggregated or denatured. How can I prevent this?

A3: Protein aggregation or denaturation can be a consequence of harsh reaction conditions. The use of organic co-solvents like DMSO, while sometimes necessary for solubility, can adversely affect protein structure and function. It is recommended to use the minimum amount of co-solvent required.

Copper toxicity can also lead to protein damage. The use of a chelating ligand, such as THPTA, not only accelerates the reaction but also protects biomolecules from oxidative damage by stabilizing the copper(I) catalyst. Performing the reaction at a lower temperature, for instance at 4°C, can also help to preserve the integrity of sensitive biomolecules.

Q4: I'm working with live cells and observing cytotoxicity. What is the likely cause and how can I mitigate it?

A4: Cytotoxicity in live-cell labeling experiments using CuAAC is often attributed to the copper catalyst. To address this, it is crucial to use a biocompatible, water-soluble ligand like THPTA, which helps to reduce the toxic effects of copper. Optimizing the copper concentration to the lowest effective level is also recommended; for instance, concentrations around 50 μM have been shown to be effective for cell labeling.

Alternatively, you can switch to a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne, eliminating the need for a cytotoxic copper catalyst.

Q5: How can I remove excess this compound and other reaction components after the labeling reaction?

A5: Removal of unreacted biotinylation reagents and reaction byproducts is essential to avoid interference in downstream applications. For biotinylated proteins, several purification methods can be employed. Dialysis or the use of spin filters with an appropriate molecular weight cut-off (MWCO) can effectively separate the labeled protein from smaller molecules like free biotin.

Affinity purification using streptavidin-coated resins or magnetic beads is a highly effective method for isolating biotinylated molecules. The strong interaction between biotin and streptavidin allows for stringent washing steps to remove non-biotinylated contaminants. Elution of the biotinylated molecule from the streptavidin support can be achieved under denaturing conditions or by using cleavable biotin probes.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for this compound reactions?

A: The copper-catalyzed click chemistry reaction is generally robust and can proceed efficiently over a wide pH range, typically between 4 and 11. However, for reactions involving biomolecules, it is best to maintain the pH within a range that preserves their stability and activity, usually between pH 7 and 9. Commonly used buffers include phosphate-buffered saline (PBS) at pH 7.4 or triethylammonium acetate buffer at pH 7.0.

Q: Do I need a ligand for the copper-catalyzed reaction?

A: While the CuAAC reaction can proceed without a ligand, the use of an accelerating ligand is highly recommended, especially for bioconjugation reactions. Ligands such as THPTA, BTTAA, and TBTA stabilize the active copper(I) oxidation state, accelerate the reaction rate, and reduce the cytotoxicity of the copper catalyst. For applications in aqueous buffers and with sensitive biomolecules, water-soluble ligands like THPTA are preferred.

Q: What is the difference between CuAAC and SPAAC for biotinylation?

A: The primary difference lies in the requirement for a copper catalyst.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is the "gold standard" of click chemistry, reacting an azide with a terminal alkyne in the presence of a copper(I) catalyst. It is highly efficient and specific.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click chemistry method that reacts an azide with a strained cyclooctyne (e.g., DBCO). The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.

Q: Can I use this compound for applications other than protein labeling?

A: Yes, this compound is a versatile reagent that can be used to biotinylate a wide range of alkyne-modified molecules, including nucleic acids (DNA/RNA), lipids, and glycans. It is also utilized in drug delivery systems for the surface functionalization of nanoparticles and liposomes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for typical this compound reactions based on published protocols. Note that optimal conditions may vary depending on the specific application and biomolecules involved.

ParameterCuAAC (in vitro)CuAAC (Live Cells)SPAAC (Copper-Free)
This compound Concentration 10-20 fold molar excess5-50 µM5-10 fold molar excess
Copper(II) Sulfate (CuSO₄) Conc. 0.25 - 1 mM50 - 100 µMN/A
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 mM0.5 - 2.5 mMN/A
Ligand (e.g., THPTA) Concentration 1 mM (or 1:5 to 1:1 molar ratio with Cu)100 - 500 µM (or 1:5 to 2:1 molar ratio with Cu)N/A
Reaction Temperature Room Temperature4°C to Room Temperature4°C to Room Temperature
Reaction Time 15 minutes to overnight10 - 60 minutes2 hours
Typical Buffer PBS (pH 7.4), Triethylammonium Acetate (pH 7.0)DPBSPBS (pH 7.4)

Experimental Protocols & Visualizations

General Protocol for CuAAC Biotinylation of an Alkyne-Modified Protein

This protocol provides a starting point for the biotinylation of a protein containing a terminal alkyne using this compound and a copper catalyst.

  • Prepare Stock Solutions:

    • This compound: 10 mM in anhydrous DMSO.

    • Alkyne-Modified Protein: Prepare in a suitable buffer such as PBS (pH 7.4). Avoid buffers containing primary amines.

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.

    • THPTA Ligand: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein.

    • Add a 10-20 fold molar excess of the this compound stock solution.

    • Prepare the catalyst premix by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add the required amount of this premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 1 hour. The reaction time may need to be optimized.

  • Purification:

    • Remove excess reagents and purify the biotinylated protein using a desalting column, dialysis, or affinity purification with streptavidin beads.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_incubation 3. Incubation cluster_purification 4. Purification reagents Prepare Stock Solutions (this compound, Protein, CuSO4, THPTA, Na-Ascorbate) mix Combine Reactants: - Alkyne-Protein - this compound reagents->mix add_catalyst Add Catalyst Premix (CuSO4 + THPTA) mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Biotinylated Protein (e.g., Desalting, Dialysis) incubate->purify

Caption: Experimental workflow for CuAAC-mediated protein biotinylation.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues in this compound reactions.

troubleshooting_tree start Low/No Biotinylation check_reagents Check Reagent Integrity (Storage, Freshness) start->check_reagents precipitation Precipitation Observed? start->precipitation check_catalyst Is CuAAC Catalyst Active? (Fresh Na-Ascorbate) check_reagents->check_catalyst Reagents OK check_buffer Buffer Compatibility? (Avoid Tris/Glycine) check_catalyst->check_buffer Catalyst OK success Problem Resolved check_buffer->success Buffer OK solubility Solubility Issue? (Add Co-solvent, e.g., DMSO) precipitation->solubility Yes cytotoxicity Cytotoxicity in Live Cells? precipitation->cytotoxicity No ligand_sol Using Water-Soluble Ligand? (e.g., THPTA) solubility->ligand_sol ligand_sol->success copper_tox Reduce Copper Concentration Use Biocompatible Ligand cytotoxicity->copper_tox Yes cytotoxicity->success No use_spaac Consider Copper-Free SPAAC copper_tox->use_spaac use_spaac->success

Caption: A decision tree for troubleshooting this compound reactions.

References

Technical Support Center: Biotin-PEG4-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Biotin-PEG4-Azide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bioconjugation reagent that contains a biotin molecule, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a terminal azide group.[1][2][3] It is primarily used to attach biotin to other molecules through "click chemistry."[1][2] The PEG4 spacer enhances solubility in aqueous solutions and reduces steric hindrance, making the biotin more accessible for binding to streptavidin or avidin. This reagent is widely used for labeling and purifying proteins, nucleic acids, and other biomolecules.

Q2: What types of reactions can I perform with this compound?

This compound is designed for click chemistry reactions. Specifically, it can be used in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group on the this compound reacts with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Free Click Chemistry: The azide group reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a copper catalyst. This is particularly useful for in vivo studies or with sensitive biological samples where copper toxicity is a concern.

Q3: How should I store and handle this compound?

Proper storage and handling are crucial for maintaining the reactivity of this compound. The methyltetrazine moiety, in similar reagents, is sensitive to moisture and can hydrolyze.

  • Solid Form: Store desiccated at -20°C for up to 24 months, protected from light.

  • Stock Solutions (in anhydrous DMSO or DMF):

    • Store at -20°C for up to 1 month.

    • For long-term storage, store at -80°C for up to 6 months.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions in a question-and-answer format.

Low or No Product Formation

Q: I am not seeing any biotinylated product. What could be the reason?

A: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Integrity:

    • This compound: Has the reagent been stored correctly? Improper storage can lead to degradation. Consider using a fresh batch or testing the reactivity of your current stock.

    • Alkyne/Strained Alkyne Partner: Confirm the integrity and purity of your alkyne- or DBCO/BCN-functionalized molecule.

  • Reaction Conditions (CuAAC):

    • Copper Catalyst: The active form is Copper(I). Ensure you are using a reducing agent like sodium ascorbate to reduce the Copper(II) sulfate precursor to Copper(I). Prepare the sodium ascorbate solution fresh for each experiment as it is prone to oxidation.

    • Copper Ligand: A ligand such as THPTA or TBTA is often used to stabilize the Copper(I) catalyst and improve reaction efficiency. Ensure the correct ligand-to-copper ratio is used.

    • Oxygen: Dissolved oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing your reaction buffer can help improve yields.

  • Reaction Conditions (SPAAC):

    • Strained Alkyne Reactivity: While copper-free, the reaction rates can be slower than CuAAC depending on the specific strained alkyne used. You may need to increase the reaction time or temperature (if your biomolecule is stable).

  • Buffer Composition:

    • Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) can interfere with reactions if your molecule was functionalized using an NHS ester. Similarly, chelating agents (like EDTA) can sequester the copper catalyst in CuAAC reactions. Thiols (from DTT or cysteine residues) can also interfere with the reaction. It's recommended to perform buffer exchange into a non-interfering buffer like phosphate-buffered saline (PBS).

  • Reactant Concentrations:

    • Click reactions are concentration-dependent. If your reactants are too dilute, the reaction may be inefficient. Consider increasing the concentration of one or both reactants. A molar excess of the this compound is often recommended.

High Background or Non-Specific Binding

Q: I am observing high background signal in my downstream applications (e.g., Western blot, ELISA). How can I reduce this?

A: High background is often due to unreacted biotinylation reagent.

  • Purification: Ensure that all excess, unreacted this compound is removed after the reaction. Suitable purification methods include:

    • Size-Exclusion Chromatography (e.g., desalting columns).

    • Dialysis.

    • Precipitation (e.g., with cold acetone).

  • Blocking: In downstream applications, use appropriate blocking steps. A biotin-free blocking buffer, such as bovine serum albumin (BSA), is recommended.

Precipitation During Reaction

Q: My protein is precipitating during the labeling reaction. What should I do?

A: Protein precipitation can occur due to several factors.

  • Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO. High concentrations of DMSO in the final reaction mixture can denature and precipitate proteins. Keep the final DMSO concentration as low as possible (typically <10%).

  • Over-Biotinylation: The addition of too many biotin molecules can alter the protein's net charge and solubility, leading to precipitation. Reduce the molar excess of the this compound reagent.

  • Aggregation: Proteins have a natural tendency to aggregate. The PEG4 linker on the biotin reagent is designed to reduce aggregation, but it can still occur. Ensure your protein is in a suitable buffer and at an appropriate concentration to minimize aggregation.

Quantitative Data Summary

ParameterRecommendationNotes
Storage of Solid this compound -20°C, desiccated, protected from lightStable for up to 24 months.
Storage of Stock Solution (in DMSO) -20°C for up to 1 month; -80°C for up to 6 monthsAliquot to avoid freeze-thaw cycles.
Molar Excess of this compound (CuAAC) 10-20 fold molar excess over the alkyne-modified proteinCan be optimized for your specific application.
Molar Excess of this compound (SPAAC) 5-10 fold molar excess over the TCO-modified proteinCan be optimized for your specific application.
Final Concentration of Sodium Ascorbate (CuAAC) 1-5 mMPrepare fresh.
Ligand to Copper Ratio (CuAAC) 5:1 (e.g., THPTA to CuSO₄)Helps to stabilize the Cu(I) catalyst.
Reaction Time (CuAAC) 1-4 hours at room temperatureCan be optimized.
Reaction Time (SPAAC) 30-60 minutes at room temperatureGenerally faster than CuAAC.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

  • Sodium ascorbate

  • Desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in anhydrous DMSO.

    • CuSO₄: 50 mM in deionized water.

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).

  • Prepare Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Reaction Setup:

    • In a separate microcentrifuge tube, add the alkyne-modified protein.

    • Add a 10-20 fold molar excess of the this compound stock solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature with gentle shaking.

  • Purification:

    • Remove excess reagents and the copper catalyst using a desalting column equilibrated with your desired buffer.

  • Confirmation of Biotinylation:

    • Analyze the extent of biotinylation using a HABA assay or by Western blot analysis with streptavidin-HRP.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling a protein modified with a strained alkyne (e.g., DBCO or BCN) with this compound.

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column for purification

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified protein with a 5-10 fold molar excess of the this compound stock solution.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer.

  • Confirmation of Biotinylation:

    • The extent of biotinylation can be determined using a HABA assay or by Western blot analysis using streptavidin-HRP.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagents Prepare Stock Solutions: - this compound in DMSO - CuSO4 in Water - THPTA in Water - Sodium Ascorbate in Water (Fresh) Catalyst Prepare Catalyst Premix: Mix CuSO4 and THPTA Reagents->Catalyst Setup Combine: - Alkyne-modified Protein - this compound - Catalyst Premix Catalyst->Setup Initiate Initiate Reaction: Add Sodium Ascorbate Setup->Initiate Incubate Incubate: 1-4 hours at RT Initiate->Incubate Purify Purify: Remove excess reagents (e.g., Desalting Column) Incubate->Purify Confirm Confirm Biotinylation: - HABA Assay - Western Blot (Streptavidin-HRP) Purify->Confirm

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagents Prepare Stock Solution: This compound in DMSO Setup Combine: - Strained Alkyne-modified Protein - this compound Reagents->Setup Incubate Incubate: 30-60 mins at RT Setup->Incubate Purify Purify: Remove excess reagent (e.g., Desalting Column) Incubate->Purify Confirm Confirm Biotinylation: - HABA Assay - Western Blot (Streptavidin-HRP) Purify->Confirm

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Workflow Start Reaction Not Working? CheckReagents Check Reagent Integrity (Biotin-Azide, Alkyne Partner) Start->CheckReagents CheckConditions Verify Reaction Conditions CheckReagents->CheckConditions Reagents OK CheckBuffer Analyze Buffer Composition (Amines, Chelators, Thiols) CheckConditions->CheckBuffer Conditions seem OK CuAAC CuAAC Specifics: - Fresh Reducing Agent? - Ligand Used? - Degassed Buffer? CheckConditions->CuAAC CuAAC Reaction SPAAC SPAAC Specifics: - Sufficient Reaction Time? CheckConditions->SPAAC SPAAC Reaction CheckConcentration Review Reactant Concentrations CheckBuffer->CheckConcentration Buffer OK Optimize Optimize Reaction (Concentration, Time, Temp) CheckConcentration->Optimize Concentrations OK CuAAC->CheckBuffer SPAAC->CheckBuffer

Caption: Troubleshooting workflow for failed this compound reactions.

References

Technical Support Center: Overcoming Steric Hindrance with the Biotin-PEG4-Azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the Biotin-PEG4-Azide linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a heterobifunctional linker molecule designed for bioconjugation. It consists of three key components:

  • Biotin: A small vitamin with an exceptionally strong and specific non-covalent affinity for avidin and streptavidin proteins, making it an ideal tag for purification and detection.

  • PEG4 (Polyethylene Glycol) Spacer: A flexible, hydrophilic tetraethylene glycol linker that separates the biotin from the conjugated molecule. This spacer is crucial for overcoming steric hindrance.

  • Azide Group (-N3): A highly reactive functional group that participates in "click chemistry" reactions, allowing for the specific and stable conjugation to molecules containing an alkyne group.

Q2: How does the PEG4 spacer in this compound help overcome steric hindrance?

The flexible and extended nature of the PEG4 spacer arm physically separates the biotin moiety from the biomolecule to which it is attached. This separation minimizes spatial interference, ensuring that the biotin molecule remains accessible for efficient binding to the deep biotin-binding pocket of streptavidin or avidin. Additionally, the hydrophilic nature of the PEG spacer helps to prevent non-specific binding and aggregation of the conjugated molecule.

Q3: What are the primary applications of this compound?

This compound is a versatile tool used in a wide range of applications, including:

  • Bioconjugation: Attaching biotin to proteins, antibodies, peptides, and nucleic acids for subsequent detection, purification, or immobilization.

  • Drug Delivery: In the development of targeted drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).

  • Fluorescent Labeling and Imaging: Enabling the visualization and tracking of biomolecules in live cells.

  • Protein Purification: Facilitating the isolation of proteins of interest from complex mixtures through affinity chromatography.

  • Diagnostics Development: Enhancing the sensitivity and specificity of diagnostic assays.

Q4: What is "click chemistry" and how is it used with this compound?

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding. This compound is primarily used in two types of click chemistry reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group on the linker reacts with a terminal alkyne on the target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method where the azide reacts with a strained cyclooctyne (e.g., DBCO or BCN) without the need for a toxic metal catalyst, making it suitable for live-cell applications.

Troubleshooting Guides

Issue 1: Low Biotinylation Efficiency or Incomplete Reaction
Possible Cause Recommended Solution
Inactive this compound Reagent Ensure the reagent has been stored properly at -20°C and protected from light and moisture. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO.
Suboptimal Reaction Conditions (CuAAC) Optimize the concentrations of the copper(I) catalyst, reducing agent (e.g., sodium ascorbate), and ligand (e.g., THPTA). Ensure the sodium ascorbate solution is freshly prepared. Incubate the reaction for 1-4 hours at room temperature.
Presence of Amine-Containing Buffers If using NHS ester chemistry in a preceding step, avoid amine-containing buffers like Tris or glycine as they can quench the reaction. Use phosphate-buffered saline (PBS) instead.
Insufficient Molar Excess of this compound Use a 10-20 fold molar excess of the this compound to the alkyne-modified protein for CuAAC reactions. For SPAAC, a 1.5 to 5-fold molar excess is often sufficient.
Hydrolysis of NHS Ester (if applicable) If you are creating the alkyne-modified molecule using an NHS ester, ensure you use high-quality anhydrous DMF or DMSO to prevent hydrolysis of the ester.
Issue 2: Aggregation or Precipitation of the Biotinylated Product
Possible Cause Recommended Solution
Hydrophobicity of the Target Molecule The PEG4 linker enhances water solubility, but highly hydrophobic molecules may still aggregate. Consider using a longer PEG linker (e.g., PEG8, PEG12) for such molecules.
High Protein Concentration Over-modification of proteins can lead to precipitation. Try reducing the initial protein concentration during the conjugation reaction.
Inappropriate Buffer Conditions Ensure the pH and ionic strength of the buffer are suitable for your target molecule's stability.
Over-modification of the Biomolecule Reduce the molar excess of the this compound reagent to control the degree of labeling.
Issue 3: High Non-Specific Binding in Downstream Applications
Possible Cause Recommended Solution
Insufficient Blocking In applications like western blotting or ELISA, ensure adequate blocking of non-specific binding sites on the membrane or plate with appropriate blocking agents (e.g., BSA, non-fat milk).
Incomplete Removal of Excess this compound Purify the biotinylated product thoroughly using a desalting column, dialysis, or size-exclusion chromatography to remove all unreacted biotin linker.
Hydrophobic Interactions The PEG4 linker is designed to reduce non-specific binding, but for particularly "sticky" proteins, consider including a non-ionic detergent (e.g., Tween-20) in your wash buffers.

Data Presentation

Table 1: Influence of PEG Linker Length on Steric Hindrance and Binding Properties

Linker LengthSteric Hindrance ReductionBinding to StreptavidinSolubilityApplications
No PEG Spacer LowMay be sterically hindered, leading to lower binding efficiency.Dependent on the biotinylated molecule.Simple biotinylation where steric hindrance is not a concern.
Short PEG (e.g., PEG2-PEG4) ModerateGenerally good accessibility to the streptavidin binding pocket. PEG4 provides a good balance.GoodA wide range of applications, including protein labeling and purification.
Long PEG (e.g., PEG8-PEG12) HighExcellent accessibility, especially for large or bulky biomolecules.Very GoodIdeal for situations with significant steric hindrance or when a greater distance between the biotin and the molecule is required.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol provides a general method for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in anhydrous DMSO.

    • CuSO4: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Prepare Catalyst Premix: Shortly before use, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO4 and 10 µL of 100 mM THPTA).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein.

    • Add a 10-20 fold molar excess of the this compound stock solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle shaking.

  • Purification: Remove excess reagents and copper by a desalting column equilibrated with the desired buffer.

  • Confirmation of Biotinylation: Analyze the level of biotinylation using a HABA assay or by western blot with streptavidin-HRP.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines a general procedure for labeling cell surface glycans metabolically incorporated with a strained alkyne (e.g., DBCO).

Materials:

  • Cells cultured with a DBCO-modified sugar

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Metabolic Labeling: Culture cells with the DBCO-modified sugar in the growth medium for 24-48 hours to allow for incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with ice-cold PBS to remove any unincorporated DBCO-sugar.

  • Biotinylation Reaction:

    • Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at 4°C or room temperature to label the DBCO-modified glycans. Performing the incubation at 4°C can help reduce internalization of the label.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Detection:

    • Incubate the labeled cells with a streptavidin-conjugated fluorophore in a suitable buffer.

    • Wash the cells to remove unbound streptavidin conjugate.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis start Start with Alkyne-modified Biomolecule reagents Prepare Stock Solutions: - this compound - Copper Catalyst - Reducing Agent start->reagents mix Combine Biomolecule, This compound, and Catalyst reagents->mix incubate Incubate at Room Temperature mix->incubate purify Purify via Desalting Column or Dialysis incubate->purify analyze Analyze Biotinylation (HABA Assay / Western Blot) purify->analyze end Biotinylated Product analyze->end

Caption: General experimental workflow for CuAAC-mediated biotinylation.

troubleshooting_logic start Low Biotinylation Yield? check_reagents Are reagents fresh and stored correctly? start->check_reagents No check_conditions Are reaction conditions (e.g., catalyst, temp) optimal? start->check_conditions Yes solution1 Prepare fresh reagents. check_reagents->solution1 check_buffer Is the buffer compatible (e.g., amine-free)? check_conditions->check_buffer Yes solution2 Optimize reaction conditions. check_conditions->solution2 No check_ratio Is the molar ratio of linker to biomolecule sufficient? check_buffer->check_ratio Yes solution3 Perform buffer exchange. check_buffer->solution3 No solution4 Increase molar excess of the linker. check_ratio->solution4 No

Caption: Troubleshooting logic for low biotinylation yield.

Technical Support Center: Copper Catalyst Toxicity in Live-Cell Imaging with Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with copper catalyst toxicity during live-cell imaging experiments using Biotin-PEG4-Azide and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Cell Death or Low Viability After Click Reaction

  • Question: My cells are showing significant signs of toxicity (e.g., rounding up, detaching, low viability count) after performing the copper-catalyzed click reaction with this compound. What is causing this and how can I fix it?

  • Answer: The primary cause of cell death in copper-catalyzed click chemistry is the cytotoxicity of the Cu(I) catalyst.[1][2][3][4][5] In the presence of a reducing agent like sodium ascorbate, the copper catalyst can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

    Solutions:

    • Use a Chelating Ligand: Incorporate a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), into your reaction mixture. Ligands stabilize the Cu(I) ion, reducing its toxicity and protecting cells from oxidative damage. A 5:1 ligand to copper ratio is often recommended.

    • Optimize Copper Concentration: Reduce the concentration of your copper source (e.g., CuSO₄). It is crucial to perform a dose-response experiment to find the lowest effective concentration for your specific cell line.

    • Minimize Reaction Time: Shorten the incubation time for the click reaction. Often, 5-15 minutes is sufficient for labeling.

    • Use Fresh Reagents: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation.

    • Consider Copper-Free Alternatives: If toxicity persists, switch to a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Issue 2: Low or No Fluorescent Signal (Inefficient Labeling)

  • Question: I have good cell viability, but I am observing a very weak or no fluorescent signal after labeling with this compound and a corresponding alkyne-fluorophore. What could be the problem?

  • Answer: Low labeling efficiency despite good cell viability can stem from several factors related to the click reaction components and protocol.

    Solutions:

    • Check Reagent Concentrations: You may need to increase the concentration of the copper/ligand complex and/or the alkyne-fluorophore.

    • Ensure Fresh Reducing Agent: The reducing agent, typically sodium ascorbate, is crucial for maintaining copper in its active Cu(I) state. An oxidized solution will lead to an inefficient reaction. Always prepare it fresh.

    • Verify Azide Incorporation: Confirm that the this compound is being successfully incorporated into your target biomolecule. Optimize the concentration and incubation time of your azido substrate.

    • Buffer Compatibility: Avoid buffers containing high concentrations of Tris or chloride ions, which can interfere with the copper catalyst. Phosphate or HEPES buffers are generally more compatible.

    • Optimize pH: The CuAAC reaction is generally tolerant of a wide pH range (4-12); however, a pH of 6.5 to 8.0 is a good starting point for bioconjugation.

Issue 3: High Background Fluorescence

  • Question: My images show high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce this?

  • Answer: High background can be caused by non-specific binding of the fluorescent probe or residual, unreacted reagents.

    Solutions:

    • Thorough Washing: Ensure adequate and gentle washing steps after the click reaction to remove any unbound alkyne-fluorophore and copper catalyst.

    • Optimize Probe Concentration: Use the lowest concentration of the alkyne-fluorophore that provides a detectable signal to minimize non-specific binding.

    • Include a "No Azide" Control: To confirm that the fluorescence is specific to the click reaction, include a control where the cells are not treated with this compound but are subjected to all other labeling steps. This should result in minimal to no fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of copper catalyst toxicity in live cells? A1: The primary cause of toxicity is not the copper ion itself, but the generation of reactive oxygen species (ROS). The Cu(I)/ascorbate system reacts with molecular oxygen in the cell culture medium, leading to oxidative stress, which damages cellular components and can trigger apoptosis (programmed cell death).

Q2: What are copper-chelating ligands and how do they reduce toxicity? A2: Copper-chelating ligands, such as THPTA and TBTA, are molecules that bind to the copper(I) ion. This binding stabilizes the copper in its active catalytic state, preventing it from participating in redox reactions that generate harmful ROS. These ligands not only reduce cytotoxicity but can also accelerate the rate of the click reaction.

Q3: Can I use copper(II) sulfate (CuSO₄) directly for live-cell click chemistry? A3: While CuSO₄ is the source of copper, it is in the inactive Cu(II) state. It must be reduced to the active Cu(I) state, which is typically achieved by adding a reducing agent like sodium ascorbate. However, this mixture is highly cytotoxic. Therefore, it is crucial to use a chelating ligand in conjunction with CuSO₄ and sodium ascorbate to protect the cells.

Q4: What are the alternatives to copper-catalyzed click chemistry for live-cell imaging? A4: The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. SPAAC utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with an azide without the need for a toxic catalyst. This method is highly biocompatible and widely used for live-cell imaging. Another alternative is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene.

Q5: How do I choose between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry? A5: The choice depends on several factors. CuAAC is generally faster and can be more cost-effective. However, the potential for copper toxicity, even with ligands, is a significant consideration. SPAAC is highly biocompatible and excellent for live-cell and in vivo studies, but the reagents can be more expensive and the reaction kinetics may be slower than optimized CuAAC.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the impact of copper and ligands on cell viability.

Table 1: Effect of Copper Concentration and THPTA Ligand on HeLa Cell Viability

Copper (CuSO₄) ConcentrationLigand (THPTA) ConcentrationCell Viability (%)
50 µM0 µM~60%
50 µM250 µM (5:1 ratio)~95%
Viability was assessed 24 hours after a 5-minute treatment.

Table 2: Viability of Different Cell Lines with and without a Copper Catalyst System

Cell LineTreatmentCell Viability (%)
HeLaControl (no treatment)100%
HeLa50 µM CuSO₄ + 2.5 mM Ascorbate<10%
HeLa50 µM CuSO₄ + 250 µM THPTA + 2.5 mM Ascorbate>95%
CHOControl (no treatment)100%
CHO50 µM CuSO₄ + 2.5 mM Ascorbate~20%
CHO50 µM CuSO₄ + 250 µM THPTA + 2.5 mM Ascorbate>95%
JurkatControl (no treatment)100%
Jurkat50 µM CuSO₄ + 2.5 mM Ascorbate<5%
Jurkat50 µM CuSO₄ + 250 µM THPTA + 2.5 mM Ascorbate>90%
Data is illustrative of the protective effect of THPTA.

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Labeling using Copper-Catalyzed Click Chemistry

This protocol provides a starting point and should be optimized for your specific cell line and experimental conditions.

Reagents:

  • Cells cultured with an azide-modified molecule (e.g., after incubation with a precursor for metabolic labeling with this compound).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh immediately before use ).

  • Alkyne-fluorophore stock solution (e.g., 1-10 mM in DMSO).

  • DPBS (Dulbecco's Phosphate-Buffered Saline) or other suitable buffer.

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency.

    • Wash the cells twice with pre-warmed DPBS.

  • Prepare the "Click Reaction Cocktail" (on ice):

    • For a final volume of 1 mL, add the components in the following order:

      • DPBS (to make up the final volume)

      • Alkyne-fluorophore (to a final concentration of 1-25 µM)

      • THPTA (to a final concentration of 250 µM)

      • CuSO₄ (to a final concentration of 50 µM)

    • Mix gently.

    • Initiate the reaction by adding Sodium Ascorbate (to a final concentration of 2.5 mM).

  • Labeling:

    • Immediately add the Click Reaction Cocktail to the cells.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Gently aspirate the reaction cocktail.

    • Wash the cells three times with DPBS.

    • Add imaging medium and proceed with fluorescence microscopy.

Visualizations

CopperToxicityPathway cluster_0 Click Reaction Components cluster_1 Cellular Environment cluster_2 Mitigation Strategy CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu¹⁺ (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Oxygen O₂ (Oxygen) ROS Reactive Oxygen Species (ROS) Oxygen->ROS Cu_I->ROS Catalyzes StableComplex [Cu¹⁺-THPTA] Complex Cu_I->StableComplex CellDamage Oxidative Stress & Cell Damage ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis THPTA THPTA Ligand THPTA->StableComplex Chelation StableComplex->ROS Inhibits Generation ClickReaction Click Reaction (Labeling) StableComplex->ClickReaction

Caption: Signaling pathway of copper-induced cytotoxicity and its mitigation.

ExperimentalWorkflow start Start: Culture cells with This compound precursor wash1 Wash cells (x2) with DPBS start->wash1 add_cocktail Add cocktail to cells wash1->add_cocktail prep_cocktail Prepare Click Reaction Cocktail (CuSO₄, THPTA, Alkyne-Fluorophore, Sodium Ascorbate) prep_cocktail->add_cocktail incubate Incubate 5-15 min (room temp, protected from light) add_cocktail->incubate wash2 Wash cells (x3) with DPBS incubate->wash2 image Live-cell imaging wash2->image

Caption: Experimental workflow for live-cell labeling via CuAAC.

References

Technical Support Center: Preventing Protein Aggregation with Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation when using Biotin-PEG4-Azide for labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a chemical reagent used to attach a biotin label to proteins and other molecules. It contains three key components:

  • Biotin: A small vitamin that binds with very high affinity to streptavidin and avidin, which is useful for detection, purification, and immobilization of the labeled protein.[1]

  • PEG4 (Polyethylene glycol, 4 units): A flexible, hydrophilic spacer that increases the solubility of the labeled protein and reduces the likelihood of aggregation.[1][2][3][4] It also minimizes steric hindrance, allowing for better binding of biotin to streptavidin.

  • Azide group (-N3): A chemical handle that allows for covalent attachment to a target molecule, often a protein, through "click chemistry" reactions.

Q2: Can this compound itself cause protein aggregation?

A2: While the PEG4 linker in this compound is specifically designed to increase hydrophilicity and reduce aggregation, the labeling process or other experimental conditions can still lead to protein aggregation. The biotinylation process can sometimes alter the surface properties of a protein, potentially leading to aggregation.

Q3: What are the common causes of protein aggregation during labeling with this compound?

A3: Protein aggregation is a multifaceted issue that can arise from several factors during the labeling process:

  • High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the presence of incompatible buffer components can destabilize the protein.

  • Temperature: Elevated temperatures can lead to protein unfolding and subsequent aggregation.

  • Presence of Reducing Agents: While often used to prevent disulfide bond-mediated aggregation, some reducing agents can interfere with specific labeling chemistries.

  • Hydrophobic Interactions: The biotin moiety is relatively hydrophobic, and its introduction onto the protein surface can sometimes expose or create hydrophobic patches that promote aggregation.

  • The Azide Moiety: While less common, the azide group itself could potentially influence protein stability.

Troubleshooting Guides

Problem 1: Visible precipitation or cloudiness in the protein solution after adding this compound.

This indicates significant protein aggregation. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Workflow

Start Visible Aggregation Observed Check_Conc Check Protein and Reagent Concentrations Start->Check_Conc Check_Buffer Evaluate Buffer Conditions (pH, Salt, Additives) Check_Conc->Check_Buffer Check_Temp Assess Reaction Temperature Check_Buffer->Check_Temp Optimize_Protocol Optimize Labeling Protocol Check_Temp->Optimize_Protocol Implement_Additives Implement Anti-Aggregation Additives Optimize_Protocol->Implement_Additives Success Aggregation Prevented Implement_Additives->Success Failure Aggregation Persists Implement_Additives->Failure

Caption: Troubleshooting workflow for visible protein aggregation.

Detailed Steps and Solutions

Potential Cause Recommended Action Quantitative Parameters to Consider
High Protein Concentration Decrease the protein concentration during the labeling reaction.Aim for a protein concentration in the range of 0.1-2 mg/mL. For highly aggregation-prone proteins, concentrations as low as 0.1 mg/mL may be necessary.
Suboptimal Buffer pH Ensure the buffer pH is optimal for both protein stability and the labeling reaction. The optimal pH for biotinylation is typically between 7 and 9. Avoid the protein's isoelectric point (pI), where it is least soluble.Adjust the buffer pH to be at least 1 unit above or below the protein's pI.
Incorrect Ionic Strength Optimize the salt concentration in the buffer.Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).
Incompatible Buffer Components Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with amine-reactive biotinylation reagents. Use buffers like PBS or HEPES.N/A
Elevated Temperature Perform the labeling reaction at a lower temperature, such as 4°C, to slow down both the reaction and potential aggregation.Incubate the reaction on ice or at 4°C for a longer duration (e.g., overnight) instead of at room temperature for a shorter period.
Problem 2: No visible precipitation, but loss of protein activity or detection of aggregates by analytical methods (e.g., SEC, DLS).

This suggests the formation of soluble oligomers or smaller aggregates.

Troubleshooting and Optimization Strategies

Strategy Detailed Methodology Key Considerations
Inclusion of Anti-Aggregation Additives Supplement the reaction buffer with stabilizing agents.See the table below for a summary of common additives and their working concentrations.
Modification of Labeling Stoichiometry Optimize the molar ratio of this compound to the protein.Start with a lower molar excess (e.g., 5-10 fold) and incrementally increase it. A 20-fold molar excess is a common starting point.
Addition of a Ligand or Cofactor If the protein has a known binding partner, adding it to the solution can stabilize the native conformation and prevent aggregation.The ligand should be added at a concentration sufficient to promote binding before the biotinylation reagent is introduced.
Use of Non-denaturing Detergents Add a low concentration of a non-ionic or zwitterionic detergent to the buffer.Examples include 0.01-0.05% (v/v) Tween-20 or Polysorbate 80, or 0.1% CHAPS.

Table of Common Anti-Aggregation Additives

Additive Working Concentration Mechanism of Action Reference
Glycerol5-20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the protein structure.
Sucrose/Trehalose5-10% (w/v)Stabilize proteins through their hydroxyl groups.
Arginine and Glutamate50-100 mM (each)Suppress non-specific protein-protein interactions and can bind to charged and hydrophobic regions.
Reducing Agents (DTT, TCEP)1-5 mMPrevent the formation of intermolecular disulfide bonds. TCEP is often preferred for its stability.

Experimental Protocols

General Protocol for Protein Labeling with this compound (via Click Chemistry)

This protocol assumes the protein has been modified to contain an alkyne group for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Workflow for Protein Labeling

Start Prepare Alkyne-Modified Protein Prep_Reagent Prepare this compound Stock Start->Prep_Reagent Reaction_Setup Set Up Click Chemistry Reaction Prep_Reagent->Reaction_Setup Incubation Incubate Reaction Mixture Reaction_Setup->Incubation Purification Purify Labeled Protein Incubation->Purification Analysis Analyze Labeling Efficiency and Aggregation Purification->Analysis End Labeled, Non-Aggregated Protein Analysis->End

Caption: General workflow for labeling a protein with this compound.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Store any unused portion at -20°C or -80°C.

  • Prepare protein sample: Ensure the protein is in a buffer free of primary amines and at the desired concentration (e.g., 1-5 mg/mL).

  • Set up the click reaction: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution

    • This compound stock solution (to the desired final molar excess)

    • THPTA solution (to a final concentration of ~1 mM)

    • Copper(II) sulfate solution (to a final concentration of ~50 µM)

  • Initiate the reaction: Add freshly prepared sodium ascorbate solution to a final concentration of ~1 mM to reduce Cu(II) to Cu(I).

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Purify the labeled protein: Remove excess, unreacted this compound and other reaction components using a desalting column equilibrated with a suitable storage buffer.

  • Analyze the results: Confirm successful biotinylation using methods such as a streptavidin-HRP blot or mass spectrometry. Assess for aggregation using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

Note on Copper-Free Click Chemistry: If your protein is modified with a strained alkyne (e.g., DBCO, BCN), the copper catalyst and reducing agent are not required. Simply mix the modified protein with this compound and incubate.

This technical support guide provides a starting point for troubleshooting and optimizing your protein labeling experiments with this compound. Due to the unique properties of each protein, some empirical optimization of these protocols will likely be necessary.

References

Issues with Biotin-PEG4-Azide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-Azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile chemical tool used in bioconjugation and molecular biology.[1] It comprises three key components: a biotin molecule for high-affinity binding to streptavidin and avidin, a PEG4 (polyethylene glycol) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for "click chemistry" reactions.[2][3] Its primary application is the biotinylation of molecules containing an alkyne group through a copper-catalyzed (CuAAC) or copper-free (SPAAC) click reaction.[4][5] This enables researchers to label and detect proteins, nucleic acids, and other biomolecules for various applications, including immunoassays, fluorescence microscopy, and affinity purification.

Q2: In which organic solvents is this compound soluble?

This compound exhibits good solubility in common polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most frequently recommended solvents for preparing stock solutions. The PEG4 linker enhances the aqueous solubility of the molecule it is conjugated to, although the free this compound itself has limited solubility in purely aqueous buffers.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution by dissolving this compound in anhydrous (dry) DMSO. A common stock concentration is 10 mM. To minimize the effects of hygroscopic DMSO, which can impact solubility, it is advisable to use a fresh, unopened bottle of anhydrous DMSO. For short-term storage, the stock solution can be kept at -20°C for up to a month, and for longer-term storage, at -80°C for up to six months. It is important to store the solution sealed and away from moisture.

Q4: What is the stability of this compound in solution?

Stock solutions of this compound in anhydrous DMSO are stable for up to one month when stored at -20°C and for up to six months at -80°C. It is crucial to prevent repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. Aqueous solutions of this compound are not recommended for storage for more than one day.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble≥ 100 mg/mL (204.67 mM)Hygroscopic DMSO can affect solubility; use newly opened anhydrous DMSO.
Dimethylformamide (DMF)Soluble-Frequently cited as a suitable solvent.
Aqueous Buffers (e.g., PBS)Sparingly Soluble~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2)For maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 488.60 g/mol ), you would need 4.886 mg.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound. For a 10 mM solution from 5 mg of solid, you would add approximately 1.023 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light and moisture.

Troubleshooting Guide

Issue 1: this compound fails to dissolve completely in the organic solvent.

  • Possible Cause: The solvent may not be of high enough purity or may have absorbed moisture.

    • Solution: Use fresh, anhydrous DMSO or DMF from a newly opened bottle. Ensure that the solvent has not been exposed to air for an extended period.

  • Possible Cause: The concentration of the solution is too high.

    • Solution: Try preparing a more dilute stock solution. While solubility is reported to be high in DMSO, it is not infinite.

  • Possible Cause: The compound may have degraded due to improper storage.

    • Solution: Ensure that the solid this compound has been stored correctly at -20°C and desiccated.

Issue 2: The this compound solution appears cloudy or forms a precipitate.

  • Possible Cause: This is often observed when a DMSO stock solution of this compound is diluted into an aqueous buffer.

    • Solution: This can be due to the lower solubility of the compound in aqueous solutions. To mitigate this, ensure that the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility. It is recommended to add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. The final concentration of this compound in the aqueous buffer should not exceed its solubility limit (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution).

Issue 3: Inconsistent or low biotinylation efficiency in a click chemistry reaction.

  • Possible Cause: This may be perceived as a solubility issue, but it could be related to the reaction conditions.

    • Solution: Ensure all components of the click chemistry reaction are fresh and at the correct concentrations. For copper-catalyzed reactions, the copper (I) catalyst must be freshly prepared or regenerated. The presence of impurities in the reaction mixture can also inhibit the reaction.

Visualizations

Below are diagrams illustrating key experimental workflows involving this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification and Analysis start This compound (Solid) dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock mix Combine Reactants stock->mix alkyne Alkyne-Modified Biomolecule alkyne->mix catalyst Add Catalyst (e.g., Cu(I)) mix->catalyst incubate Incubate at Room Temperature catalyst->incubate purify Purify Biotinylated Product incubate->purify analyze Analyze Product (e.g., Western Blot) purify->analyze

Caption: Experimental workflow for biotinylating an alkyne-modified biomolecule using this compound.

troubleshooting_logic start Issue: Precipitation in Aqueous Solution check_conc Is the final concentration of this compound too high? start->check_conc check_dmso Is the final DMSO concentration sufficient? check_conc->check_dmso No reduce_conc Solution: Lower the final concentration. check_conc->reduce_conc Yes increase_dmso Solution: Increase the final DMSO percentage. check_dmso->increase_dmso No slow_addition Solution: Add DMSO stock slowly while vortexing. check_dmso->slow_addition Yes

References

Validation & Comparative

Mastering Biotinylation: A Comparative Guide to Confirming Success with Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biotin to a target molecule is a critical step in a multitude of applications, from affinity purification to sophisticated cellular imaging. When using a versatile reagent like Biotin-PEG4-Azide for targeted labeling via click chemistry, robust confirmation of the biotinylation event is paramount. This guide provides an objective comparison of common methods to confirm successful biotinylation, supported by experimental data and detailed protocols to ensure the reliability and reproducibility of your results.

The covalent attachment of biotin to a biomolecule, a process known as biotinylation, is a cornerstone technique in life sciences. The remarkable affinity and specificity of the biotin-streptavidin interaction form the basis for numerous detection and purification systems. This compound is a popular reagent that allows for the specific labeling of alkyne-modified molecules through a bioorthogonal "click chemistry" reaction. This targeted approach minimizes non-specific labeling, but requires rigorous verification to confirm that the reaction has proceeded as intended.

This guide explores and compares the most widely used techniques for confirming successful biotinylation: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, the streptavidin gel-shift assay, and mass spectrometry. We will delve into their principles, present comparative data, and provide detailed experimental protocols to empower researchers to select the most appropriate method for their specific needs.

Visualizing the Confirmation Workflow

A general workflow for confirming a successful biotinylation reaction involves the initial biotinylation step, removal of excess biotin, and subsequent analysis using one of the methods described below.

cluster_workflow Biotinylation Confirmation Workflow cluster_confirmation Confirmation Methods Start Alkyne-modified Molecule + this compound Reaction Click Chemistry Reaction Start->Reaction Copper(I) catalyst or strain-promoted Purification Removal of Excess Biotin Reaction->Purification HABA HABA Assay Purification->HABA GelShift Streptavidin Gel-Shift Assay Purification->GelShift MassSpec Mass Spectrometry Purification->MassSpec

Caption: General workflow for biotinylation and subsequent confirmation.

Comparative Analysis of Confirmation Methods

Choosing the right confirmation method depends on various factors, including the required sensitivity, the nature of the biotinylated molecule, available equipment, and the desired level of detail. The following table summarizes the key performance characteristics of the most common techniques.

FeatureHABA AssayStreptavidin Gel-Shift AssayMass Spectrometry
Principle Colorimetric; displacement of HABA from avidin by biotin.Electrophoretic mobility shift of the biotinylated molecule upon binding to streptavidin.Direct detection of the mass increase corresponding to the biotin tag.
Output Average number of biotin molecules per molecule (molar substitution ratio).Qualitative confirmation and estimation of biotinylation efficiency.Precise mass confirmation, identification of biotinylation sites, and quantification.
Sensitivity Lower (nmol range).Moderate (ng to µg range).High (fmol to amol range).
Quantitative Accuracy Can underestimate the degree of biotinylation by up to 33% due to steric hindrance.[1]Semi-quantitative; relies on band intensity.Highly accurate and quantitative.
Throughput High (microplate compatible).Moderate.Low to moderate, depending on the instrument and workflow.
Expertise Required Low.Low to moderate.High.
Equipment Spectrophotometer.Standard electrophoresis equipment.Mass spectrometer (e.g., MALDI-TOF, ESI-MS).
Cost Low.Low.High.

In-Depth Look at Each Method

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a simple and rapid colorimetric method for estimating the amount of biotin in a sample.[2] It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin.[2] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present.[2]

Advantages:

  • Simple and fast protocol.

  • Inexpensive.

  • High-throughput capability in a microplate format.[3]

Disadvantages:

  • Lower sensitivity compared to other methods.

  • Prone to underestimation of biotin incorporation, especially in cases of high biotin density or when the biotin is sterically hindered.

  • Requires removal of all free biotin prior to the assay.

Streptavidin Gel-Shift Assay

This technique provides a straightforward qualitative or semi-quantitative confirmation of biotinylation. When a biotinylated protein is incubated with streptavidin, the resulting complex has a significantly higher molecular weight, causing a "shift" in its migration on an SDS-PAGE gel. The disappearance of the original protein band and the appearance of a higher molecular weight band confirms successful biotinylation. The use of fluorescently labeled streptavidin can eliminate the need for staining and improve detection.

Advantages:

  • Simple and reliable visual confirmation.

  • Does not require specialized equipment beyond standard electrophoresis apparatus.

  • Can provide an estimation of the biotinylation efficiency by observing the ratio of shifted to unshifted protein.

Disadvantages:

  • Primarily qualitative or semi-quantitative.

  • May be difficult to interpret if the protein itself runs as a smear or has multiple bands.

  • The large size of the streptavidin tetramer (around 53 kDa) can make it difficult to resolve the shift for very large proteins.

Mass Spectrometry

Mass spectrometry (MS) offers the most detailed and accurate confirmation of biotinylation. It directly measures the mass of the molecule, and a successful biotinylation will result in a predictable mass increase. For this compound, this mass addition is specific to the reagent's molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to identify the precise site of biotinylation on a protein or peptide. Advanced MS-based methods like DiDBiT (Direct Detection of Biotin-containing Tags) can significantly enhance the detection of biotinylated peptides.

Advantages:

  • Provides unambiguous confirmation of biotinylation through precise mass measurement.

  • Can identify the specific location of the biotin tag.

  • Highly sensitive and quantitative.

Disadvantages:

  • Requires expensive and specialized equipment.

  • Requires significant expertise for data acquisition and analysis.

  • Can be a low-throughput method.

Experimental Protocols

Protocol 1: HABA Assay for Biotin Quantification

This protocol is adapted from standard HABA assay kits.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 500 nm

Procedure:

  • Prepare Standards: Create a standard curve using known concentrations of free biotin in PBS.

  • Sample Preparation: Ensure your biotinylated protein sample is in PBS and that all non-reacted biotin has been removed via dialysis or gel filtration.

  • Assay: a. Pipette 180 µL of the HABA/Avidin solution into each well of a 96-well plate. b. Add 20 µL of your biotin standards or biotinylated protein sample to the wells. c. Incubate at room temperature for 5-10 minutes. d. Measure the absorbance at 500 nm.

  • Calculation: a. Subtract the absorbance of the biotin-containing samples from the absorbance of a blank (HABA/Avidin solution with PBS). b. Use the standard curve to determine the concentration of biotin in your sample. c. Calculate the molar ratio of biotin to protein.

Protocol 2: Streptavidin Gel-Shift Assay

This protocol provides a general guideline for performing a streptavidin gel-shift assay.

Materials:

  • Biotinylated protein sample

  • Streptavidin

  • SDS-PAGE gels and running buffer

  • Loading buffer

  • Coomassie stain or fluorescent imager (if using fluorescent streptavidin)

Procedure:

  • Sample Preparation: a. In two separate tubes, prepare your biotinylated protein sample. b. To one tube, add a 2-5 fold molar excess of streptavidin. c. To the other tube (the control), add an equal volume of PBS. d. Incubate both tubes at room temperature for 15-30 minutes.

  • Electrophoresis: a. Add SDS-PAGE loading buffer to both samples. Do not boil the samples if you want to maintain the streptavidin tetramer structure. b. Load the samples onto an SDS-PAGE gel, along with a protein ladder. c. Run the gel according to standard procedures.

  • Visualization: a. Stain the gel with Coomassie Brilliant Blue and destain. b. Alternatively, if using a fluorescently labeled streptavidin, visualize the gel using an appropriate imager. c. A successful biotinylation is indicated by a higher molecular weight band in the lane containing streptavidin compared to the control lane.

Protocol 3: Confirmation of this compound Labeling via Click Chemistry and Mass Spectrometry

This protocol outlines the general steps for confirming the success of a click chemistry reaction with this compound using mass spectrometry.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent if applicable

  • Reaction buffer (e.g., PBS)

  • Desalting column

  • Mass spectrometer

Procedure:

  • Click Chemistry Reaction: a. Dissolve the alkyne-modified protein in the reaction buffer. b. Add this compound to the desired molar excess. c. Initiate the reaction by adding the copper(I) catalyst. d. Incubate the reaction at room temperature for 1-4 hours.

  • Purification: a. Remove excess this compound and copper catalyst using a desalting column.

  • Mass Spectrometry Analysis: a. Prepare the purified biotinylated protein for mass spectrometry analysis according to the instrument's requirements. b. Acquire the mass spectrum of the protein. c. A successful reaction is confirmed by an increase in the protein's mass corresponding to the molecular weight of the this compound that has been attached. For more detailed analysis, the protein can be digested with trypsin and the resulting peptides analyzed by LC-MS/MS to identify the specific site of biotinylation.

Conclusion: Choosing the Optimal Confirmation Strategy

The confirmation of successful biotinylation is a critical quality control step that should not be overlooked. For rapid and high-throughput screening, the HABA assay offers a convenient, albeit less precise, estimation of biotin incorporation. For a simple and clear visual confirmation of the biotinylation event, the streptavidin gel-shift assay is an excellent and cost-effective choice. However, for applications demanding the highest level of certainty, detailed characterization, and precise quantification, mass spectrometry stands as the gold standard, providing unambiguous evidence of successful biotinylation and the exact location of the modification.

When working with this compound and click chemistry, the specificity of the reaction is a significant advantage. However, this does not eliminate the need for thorough confirmation. By selecting the appropriate confirmation method based on the experimental needs and available resources, researchers can proceed with confidence in their downstream applications, ensuring the integrity and reliability of their scientific findings.

References

A Head-to-Head Comparison: Biotin-PEG4-Azide vs. Alternative Peptide Labeling Strategies for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of peptides is paramount for successful mass spectrometry-based proteomics. The choice of biotinylation reagent can significantly impact experimental outcomes, from enrichment efficiency to data interpretation. This guide provides an objective comparison of Biotin-PEG4-Azide, a popular click chemistry reagent, with two prominent alternatives: the traditional amine-reactive NHS-biotin and the bioorthogonal Staudinger ligation.

This comparison delves into their mechanisms of action, labeling efficiency, impact on mass spectrometric analysis, and potential interferences, supported by experimental data and detailed protocols.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation strategy hinges on the specific experimental goals. While this compound, utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offers high specificity and efficiency, traditional methods like NHS-biotin labeling and other bioorthogonal techniques such as the Staudinger ligation present distinct advantages and disadvantages.

Quantitative Data Summary
FeatureThis compound (Click Chemistry)NHS-BiotinBiotin-Phosphine (Staudinger Ligation)
Target Residues Site-specifically incorporated alkyne or strained alkyne/alkene-containing amino acids.Primary amines (N-terminus and Lysine residues).Site-specifically incorporated azide-containing amino acids.
Reaction Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).Nucleophilic acyl substitution.Reaction between an azide and a phosphine.
Specificity High (Bioorthogonal).Moderate (Reacts with all accessible primary amines).High (Bioorthogonal).
Reaction Kinetics Very Fast (CuAAC: k ≈ 1-100 M⁻¹s⁻¹; SPAAC: k ≈ 0.1-1 M⁻¹s⁻¹)[1]Fast (pH-dependent).Slow (k ≈ 0.001 M⁻¹s⁻¹)[1]
Labeling Efficiency High (often near-quantitative)[1]Variable (dependent on the number and accessibility of lysines). On average, 76% of peptides were biotinylated in one study.[2]Generally high, with reported efficiencies similar to CuAAC for specific applications.[3]
Ionization Efficiency Impact Minimal impact on peptide charge state.Can reduce peptide charge state by one for each labeled primary amine, potentially lowering signal intensity.Minimal impact on peptide charge state.
MS/MS Fragmentation Produces characteristic fragment ions of the this compound tag. The triazole linkage is stable.Generates signature biotin fragment ions (e.g., immonium ion of biotinylated lysine at m/z 327.185).The resulting amide bond is identical to a native peptide bond; if a non-traceless phosphine is used, a phosphine oxide adduct can be observed.
Potential Interferences Copper catalyst in CuAAC can be toxic to cells and may need to be removed. The PEG linker can potentially cause a spread in the m/z signal, though this is generally minimal with a short PEG4 linker.Non-specific binding due to widespread labeling can increase background.Phosphine reagents can be susceptible to air oxidation.
In Vivo Labeling Yes (SPAAC is ideal due to the absence of a toxic copper catalyst).Limited applicability due to reactivity with numerous biomolecules.Yes, suitable for live cells.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results in mass spectrometry-based proteomics. Below are representative protocols for peptide labeling using this compound (via CuAAC), NHS-Biotin, and a phosphine-based biotin reagent for Staudinger ligation.

Protocol 1: Labeling of Alkyne-Modified Peptides with this compound via CuAAC

This protocol assumes that the peptide of interest has been modified to contain an alkyne group.

Materials:

  • Alkyne-modified peptide sample

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching Buffer: 50 mM EDTA

  • Streptavidin magnetic beads

  • Wash Buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea wash)

  • Elution Buffer: 0.1% TFA in 50% acetonitrile

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in the Reaction Buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TCEP in water.

    • Prepare a 1.7 mM stock solution of TBTA in DMSO:tert-butanol (1:4 v/v).

  • Click Reaction:

    • To the peptide solution, add this compound to a final concentration of 100 µM.

    • Add TCEP to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer.

  • Enrichment of Biotinylated Peptides:

    • Equilibrate streptavidin magnetic beads with the wash buffer.

    • Add the reaction mixture to the beads and incubate for 1 hour at room temperature.

    • Wash the beads sequentially with PBS with 0.1% Tween-20, high salt buffer, and a final wash with PBS.

  • Elution: Elute the bound peptides from the beads using the Elution Buffer.

  • Sample Preparation for Mass Spectrometry: Desalt the eluted peptides using C18 spin columns and dry in a vacuum centrifuge. Reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Labeling of Peptides with NHS-Biotin

This protocol is suitable for labeling peptides on their primary amines (N-terminus and lysine residues).

Materials:

  • Peptide sample (1-10 mg/mL)

  • NHS-Biotin

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column

  • Streptavidin magnetic beads and buffers (as in Protocol 1)

Procedure:

  • Peptide Preparation: Buffer exchange the peptide into the amine-free Reaction Buffer.

  • Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-Biotin in anhydrous DMSO.

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the NHS-Biotin solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Removal of Excess Reagent: Remove unreacted and quenched NHS-Biotin using a desalting spin column.

  • Enrichment and Sample Preparation for Mass Spectrometry: Follow steps 5-7 from Protocol 1.

Protocol 3: Labeling of Azide-Modified Peptides with Biotin-Phosphine via Staudinger Ligation

This protocol assumes that the peptide of interest has been modified to contain an azide group.

Materials:

  • Azide-modified peptide sample

  • Biotin-phosphine reagent (e.g., Biotin-PEG4-phosphine)

  • Reaction Buffer: PBS, pH 7.4

  • Streptavidin magnetic beads and buffers (as in Protocol 1)

Procedure:

  • Peptide Preparation: Dissolve the azide-modified peptide in the Reaction Buffer.

  • Reagent Preparation: Prepare a stock solution of the Biotin-phosphine reagent in an appropriate solvent (e.g., DMSO).

  • Labeling Reaction: Add the Biotin-phosphine solution to the peptide solution at a molar excess (typically 2-5 fold).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction kinetics are slower than click chemistry.

  • Enrichment and Sample Preparation for Mass Spectrometry: Follow steps 5-7 from Protocol 1. No quenching step is typically required.

Visualizing the Workflow and Chemical Principles

To better illustrate the experimental process and the underlying chemistry, the following diagrams outline the key steps and reactions.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Peptide_Sample Peptide Sample Labeling Biotinylation Reaction (Click, NHS, or Staudinger) Peptide_Sample->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Elution & Desalting Data_Analysis Data Analysis (Peptide Identification & Quantification) LC_MS->Data_Analysis

General workflow for biotin-based peptide labeling and mass spectrometry analysis.

chemical_principles cluster_click This compound (Click Chemistry) cluster_nhs NHS-Biotin cluster_staudinger Biotin-Phosphine (Staudinger Ligation) Azide Peptide-Azide Triazole Biotinylated Peptide (Triazole Linkage) Azide->Triazole Alkyne Biotin-Alkyne Alkyne->Triazole + Cu(I) Amine Peptide-NH2 (Lysine or N-terminus) Amide Biotinylated Peptide (Amide Bond) Amine->Amide NHS NHS-Biotin NHS->Amide Azide2 Peptide-Azide Amide2 Biotinylated Peptide (Amide Bond) Azide2->Amide2 Phosphine Biotin-Phosphine Phosphine->Amide2

Comparison of the chemical principles for the three biotinylation strategies.

Conclusion

The choice between this compound, NHS-biotin, and phosphine-based biotin reagents is dictated by the specific requirements of the mass spectrometry experiment. For applications demanding high specificity and biocompatibility, particularly for in vivo studies, the bioorthogonal click chemistry (especially SPAAC) and Staudinger ligation are superior choices. This compound, used in click chemistry, offers the advantage of very fast reaction kinetics. The Staudinger ligation provides the unique benefit of forming a native amide bond. In contrast, NHS-biotin remains a valuable tool for general, straightforward biotinylation of peptides where the presence of multiple labeling sites is acceptable and the potential for reduced ionization efficiency is manageable. By understanding the distinct performance characteristics and following robust experimental protocols, researchers can effectively leverage these biotinylation strategies to achieve their proteomic research goals.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-Azide vs. NHS-Ester Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of molecular biology, diagnostics, and drug development, the covalent attachment of biotin to biomolecules, a process known as biotinylation, is a fundamental technique. The exceptionally strong and specific interaction between biotin and streptavidin or avidin allows for the purification, immobilization, and detection of proteins, nucleic acids, and other molecules.[1] The choice of biotinylation reagent is critical and can significantly influence the outcome of an experiment. This guide provides an objective comparison between two common classes of biotinylation reagents: Biotin-PEG4-Azide, which utilizes bioorthogonal click chemistry, and the traditional amine-reactive NHS-ester biotinylation reagents.

This comparison will delve into their mechanisms of action, specificity, and experimental workflows, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable reagent for their specific needs.

Mechanism of Action

The fundamental difference between this compound and NHS-ester biotinylation reagents lies in their chemical reactivity and labeling strategy.

This compound is a tool for "click chemistry," a class of reactions that are highly specific, efficient, and biocompatible.[2] This reagent contains an azide group that specifically reacts with an alkyne-functionalized molecule in a copper-catalyzed or copper-free cycloaddition reaction to form a stable triazole linkage.[2][3] This means the target molecule must first be metabolically, enzymatically, or chemically modified to contain an alkyne group.

NHS-ester biotinylation reagents , on the other hand, are among the most widely used reagents for labeling proteins and other molecules containing primary amines.[4] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2), such as those on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is generally less specific than click chemistry due to the natural abundance of lysine residues on the surface of most proteins.

Performance Comparison

The choice between this compound and an NHS-ester reagent often depends on the specific requirements for labeling specificity, potential impact on protein function, and the experimental context.

FeatureThis compoundNHS-Ester Biotinylation Reagents
Target Functional Group AlkynePrimary Amine (-NH2)
Specificity High (Site-specific if alkyne is site-specifically introduced)Low (Labels available primary amines)
Reaction Chemistry Azide-Alkyne Cycloaddition (Click Chemistry)Nucleophilic Acyl Substitution
Workflow Two-step (Alkyne modification, then click reaction)One-step (Direct labeling)
Potential for Functional Disruption Low (Labeling is at a pre-determined site)Higher (Risk of modifying amines in active or binding sites)
In Vivo / In Situ Labeling Well-suited for complex biological environmentsCan have off-target reactions with other nucleophiles
PEG4 Linker Benefits Increased water solubility, reduced aggregation, and minimized steric hindrance.Increased water solubility, reduced aggregation, and minimized steric hindrance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful biotinylation. Below are representative protocols for protein labeling using an NHS-ester reagent and for a click chemistry reaction with this compound.

Protocol 1: Protein Biotinylation using an NHS-Ester Reagent

This protocol is a general guideline for biotinylating a protein with an amine-reactive NHS-ester biotinylation reagent.

Materials:

  • Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Preparation of Protein: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add a calculated molar excess of the biotin reagent to the protein solution. A 10- to 20-fold molar excess is often sufficient for effective labeling.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-100 mM to consume any unreacted NHS-ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent by gel filtration or dialysis.

Protocol 2: Biotinylation of an Alkyne-Modified Protein using this compound (Click Chemistry)

This protocol describes the labeling of a protein that has been pre-functionalized with an alkyne group.

Materials:

  • Alkyne-modified protein solution

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate or TCEP)

  • Copper ligand (e.g., TBTA)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, CuSO4, the reducing agent, and the copper ligand in an appropriate solvent (e.g., water or DMSO).

  • Reaction Cocktail: In a microcentrifuge tube, combine the alkyne-modified protein, this compound, the copper ligand, and CuSO4.

  • Initiation of Reaction: Add the reducing agent to the reaction mixture to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle shaking.

  • Purification: Purify the biotinylated protein from the reaction components using a desalting column or dialysis.

Visualizing the Workflows

The following diagrams illustrate the conceptual differences in the experimental workflows for NHS-ester biotinylation and this compound click chemistry.

NHS_Ester_Workflow Protein Protein with Primary Amines Reaction Incubation (pH 7-9) Protein->Reaction NHS_Biotin NHS-Ester Biotin Reagent NHS_Biotin->Reaction Quenching Quenching (e.g., Tris) Reaction->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein

Caption: Workflow for NHS-Ester Biotinylation.

Biotin_Azide_Workflow Protein Protein Alkyne_Modification Introduce Alkyne Group Protein->Alkyne_Modification Alkyne_Protein Alkyne-Modified Protein Alkyne_Modification->Alkyne_Protein Click_Reaction Click Reaction (Copper Catalyst) Alkyne_Protein->Click_Reaction Biotin_Azide This compound Biotin_Azide->Click_Reaction Purification Purification Click_Reaction->Purification Biotinylated_Protein Site-Specifically Biotinylated Protein Purification->Biotinylated_Protein

References

A Researcher's Guide to Biotin-PEG-Azide Linkers: A Comparative Analysis of PEG Spacer Lengths

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and proteomics, the choice of a linker molecule is critical to the success of an experiment. Biotin-PEG-Azide linkers are indispensable tools for the selective labeling and subsequent detection or purification of alkyne-modified biomolecules via click chemistry. The polyethylene glycol (PEG) spacer in these linkers plays a pivotal role in enhancing solubility, reducing steric hindrance, and minimizing non-specific binding. This guide provides a detailed comparison of Biotin-PEG-Azide linkers with varying PEG spacer lengths, specifically focusing on PEG2, PEG3, and PEG4, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their applications.

Impact of PEG Spacer Length on Performance

The length of the PEG spacer arm can significantly influence the performance of Biotin-PEG-Azide linkers in several key aspects:

  • Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the biotinylated molecule.[1][2] Longer PEG chains generally impart greater hydrophilicity, which is particularly advantageous when working with hydrophobic biomolecules or in complex biological media.

  • Steric Hindrance: A longer and more flexible PEG spacer physically separates the biotin moiety from the conjugated biomolecule. This increased distance minimizes steric hindrance, facilitating more efficient binding of the biotin to avidin or streptavidin.[1][3] This is crucial when labeling large or densely packed molecules.

  • Non-Specific Binding: PEGylation is well-known for its "stealth" effect, reducing non-specific interactions between the conjugated molecule and other biological components. While longer PEG chains are generally better at this, an excessively long linker is not always necessary and can sometimes lead to other challenges.

  • Click Chemistry Reaction Efficiency: The PEG spacer is not expected to directly participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the overall solubility and conformation of the Biotin-PEG-Azide reagent can influence reaction kinetics. A study comparing a Biotin-PEG4-alkyne with a Biotin-PEG2-DIBO for click-based amplification found that the PEG2 linker variant led to higher non-specific binding. This suggests that even shorter PEG chains can influence the interaction of the entire construct with its environment.

Quantitative Data Comparison

To facilitate an easy comparison of Biotin-PEG-Azide linkers with different PEG spacer lengths, the following table summarizes their key physical and chemical properties.

PropertyBiotin-PEG2-AzideBiotin-PEG3-AzideBiotin-PEG4-Azide
Molecular Weight ( g/mol ) ~400.5444.6488.6
Spacer Arm Length (Å) ~18.4~21.8~25.2
PEG Units 234
Solubility Good in aqueous and organic solventsVery good in aqueous and organic solventsExcellent in aqueous and organic solvents

Experimental Protocols

Below are detailed protocols for key experiments involving Biotin-PEG-Azide linkers.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an alkyne-modified protein with a Biotin-PEG-Azide linker.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG-Azide (PEG2, PEG3, or PEG4) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess reagents

Procedure:

  • Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the components in the following order. The volumes should be adjusted based on the desired final reaction volume and concentrations.

    • Buffer (e.g., PBS)

    • Biotin-PEG-Azide stock solution (final concentration typically 10-100 µM)

    • Copper(II) sulfate stock solution (final concentration typically 50-100 µM)

    • THPTA stock solution (final concentration typically 250-500 µM; maintain a 5:1 ligand to copper ratio)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction cocktail to a final concentration of 1-5 mM. Mix gently but thoroughly.

  • Add to Protein: Immediately add the prepared Click-IT® reaction cocktail to your alkyne-modified protein sample.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal incubation time may vary depending on the specific protein and reaction conditions.

  • Stop Reaction and Purify: Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper. Remove excess reagents and purify the biotinylated protein using a desalting column or dialysis.

  • Verification: Confirm successful biotinylation using methods such as a Western blot with streptavidin-HRP or mass spectrometry.

Protocol 2: Workflow for Proteomic Identification of Biotinylated Proteins

This workflow outlines the steps for identifying proteins labeled with Biotin-PEG-Azide from a complex biological sample.

Workflow Steps:

  • Metabolic or Chemical Labeling: Introduce an alkyne-containing metabolic precursor or a chemical probe to the biological system (e.g., cell culture) to label the target proteins.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.

  • Click Chemistry Reaction: Perform the CuAAC reaction as described in Protocol 1 to attach the Biotin-PEG-Azide linker to the alkyne-labeled proteins.

  • Enrichment of Biotinylated Proteins: Use streptavidin-coated magnetic beads or agarose resin to capture the biotinylated proteins.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • On-Bead or Off-Bead Digestion: Digest the enriched proteins into peptides using trypsin, either directly on the beads or after elution.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software to identify and quantify the biotinylated proteins from the MS/MS data.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow cluster_labeling Labeling & Lysis cluster_click Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A Alkyne Labeling of Proteome B Cell Lysis & Protein Extraction A->B C CuAAC with Biotin-PEG-Azide B->C D Streptavidin Enrichment C->D E Washing D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Caption: Proteomics workflow using Biotin-PEG-Azide.

Signaling_Pathway_Concept cluster_linker Biotin-PEG-Azide Linker cluster_interaction Molecular Interactions Biotin Biotin PEG PEG Spacer (PEG2, PEG3, PEG4) Biotin->PEG Streptavidin Streptavidin Biotin->Streptavidin High-Affinity Binding Azide Azide (-N3) PEG->Azide Alkyne Alkyne-modified Biomolecule Azide->Alkyne Click Chemistry (CuAAC)

Caption: Key interactions of Biotin-PEG-Azide linkers.

Conclusion

The selection of the appropriate Biotin-PEG-Azide linker is a critical step in the design of robust and reliable bioconjugation experiments. While this compound often provides a good balance of solubility, flexibility, and steric hindrance reduction for a wide range of applications, shorter linkers like Biotin-PEG2-Azide and Biotin-PEG3-Azide can be suitable alternatives, particularly when proximity between the biotin tag and the biomolecule is desired or for smaller target molecules. Researchers should carefully consider the specific requirements of their experimental system, including the nature of the biomolecule to be labeled and the downstream applications, to make an informed decision on the optimal PEG spacer length. This guide provides the foundational knowledge and practical protocols to assist in this selection process, ultimately enabling more precise and efficient investigation of the proteome.

References

A Comparative Guide to Western Blot Detection of Biotin-PEG4-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for protein analysis, the detection of Biotin-PEG4-Azide labeled proteins is a critical step. This guide provides an objective comparison of the two primary methods for Western blot detection: Streptavidin-HRP conjugates and Anti-Biotin antibodies. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the optimal method for your research needs.

At a Glance: Performance Comparison

The choice between Streptavidin-HRP and an Anti-Biotin antibody for detecting biotinylated proteins involves a trade-off between signal amplification and specificity. While streptavidin's high affinity for biotin is renowned, the avidity for biotinylated macromolecules can be comparable to that of a high-quality anti-biotin antibody.[1]

FeatureStreptavidin-HRPAnti-Biotin Antibody
Binding Affinity (to free biotin) Extremely High (Kd ~ 10⁻¹⁵ M)Moderate to High (Varies by clone)
Avidity (to biotinylated protein) High, comparable to anti-biotin antibody for macromolecules.[1]High (Varies by clone)
Signal Amplification Potentially higher due to multiple biotin binding sites and the use of poly-HRP conjugates, which can increase sensitivity significantly.Good, dependent on antibody concentration and secondary antibody-HRP conjugate.
Potential for Background Can be higher due to non-specific binding, especially with endogenous biotin-containing proteins in certain cell lysates.Generally lower non-specific binding, but cross-reactivity can be an issue depending on the antibody.
Workflow Typically a one-step detection after membrane transfer.Typically a two-step detection (primary anti-biotin antibody followed by a secondary HRP-conjugated antibody).
Cost Generally lower cost for the detection reagent.Can be more expensive, especially for high-quality monoclonal antibodies.

Visualizing the Workflow

The overall process, from protein labeling to detection, can be visualized as a two-stage process: the "Click Chemistry Labeling" of the target protein and the subsequent "Western Blot Detection".

G cluster_0 Click Chemistry Labeling Protein_with_Alkyne Protein with alkyne group CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_with_Alkyne->CuAAC Biotin_PEG4_Azide This compound Biotin_PEG4_Azide->CuAAC Biotinylated_Protein Biotinylated Protein CuAAC->Biotinylated_Protein

Figure 1: Click Chemistry Labeling Workflow.

G cluster_1 Western Blot Detection cluster_2 Detection Methods SDS_PAGE SDS-PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Detection Detection Blocking->Detection Imaging Chemiluminescent Imaging Detection->Imaging Streptavidin_HRP Streptavidin-HRP Detection->Streptavidin_HRP Anti_Biotin_Ab Anti-Biotin Ab + Secondary Ab-HRP Detection->Anti_Biotin_Ab

Figure 2: Western Blot Detection Workflow.

Experimental Protocols

Below are detailed protocols for the key experimental stages.

Protein Labeling with this compound via Click Chemistry (CuAAC)

This protocol is for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS or Tris buffer).

  • This compound (stock solution in DMSO).

  • Copper(II) sulfate (CuSO₄) solution.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium ascorbate (freshly prepared).

  • Reaction buffer (e.g., phosphate buffer).

Procedure:

  • Prepare Protein Sample: Dilute the alkyne-modified protein to the desired concentration in the reaction buffer.

  • Prepare Click-Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order:

    • Protein sample

    • This compound (to a final concentration of 100-200 µM)

    • CuSO₄ solution (to a final concentration of 100 µM)

    • THPTA (to a final concentration of 500 µM)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Stop Reaction & Sample Preparation: The reaction can be stopped by adding EDTA. Prepare the biotinylated protein sample for SDS-PAGE by adding Laemmli sample buffer.

Western Blot Detection Protocol

A. Using Streptavidin-HRP

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Streptavidin-HRP conjugate.

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

  • Chemiluminescent HRP substrate.

Procedure:

  • Blocking: After protein transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubation with Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate in blocking buffer (typically 1:5,000 to 1:20,000 dilution). Incubate the membrane in the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Signal Development: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a suitable imaging system.

B. Using Anti-Biotin Antibody

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Anti-Biotin antibody.

  • HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG-HRP).

  • Wash buffer (TBST).

  • Chemiluminescent HRP substrate.

Procedure:

  • Blocking: After protein transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary Anti-Biotin antibody in blocking buffer (concentration as recommended by the manufacturer). Incubate the membrane in the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Signal Development: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a suitable imaging system.

Concluding Remarks

The choice between Streptavidin-HRP and Anti-Biotin antibodies for the detection of this compound labeled proteins depends on the specific experimental requirements. For maximal sensitivity, particularly with low-abundance proteins, a streptavidin-based system, especially one employing poly-HRP conjugates, may be advantageous. However, if specificity and lower background are paramount, a high-quality monoclonal anti-biotin antibody followed by a secondary antibody-HRP conjugate is a robust alternative. Careful optimization of antibody/conjugate concentrations and blocking procedures is crucial for achieving a high signal-to-noise ratio with either method.

References

Quantifying Biotin-PEG4-Azide Incorporation: A Comparative Guide to ELISA-Based and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately quantifying the incorporation of labeling reagents is paramount. This guide provides a comprehensive comparison of ELISA-based methods for the quantification of Biotin-PEG4-Azide incorporation against prominent alternative techniques, supported by experimental data and detailed protocols.

The covalent attachment of this compound to a target molecule via "click chemistry" is a widely used strategy for biotinylation. The azide group reacts specifically with an alkyne-modified target, forming a stable triazole linkage. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance. Once biotin is incorporated, its quantification is crucial for ensuring the quality and consistency of downstream applications, such as immunoassays, affinity purification, and drug delivery. This guide explores the strengths and weaknesses of various quantification methods to aid in the selection of the most appropriate technique for specific research needs.

Comparative Analysis of Quantification Methods

The choice of a quantification method depends on several factors, including the required sensitivity, dynamic range, sample throughput, cost, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques for quantifying biotin incorporation.

Method Principle Limit of Detection (LOD) Dynamic Range Assay Time Cost per Sample Pros Cons
Competitive ELISA Competition between biotinylated sample and a known biotin-conjugate for binding to a limited amount of anti-biotin antibody or streptavidin.~1-10 pg/mL[1][2]10 - 2000 pg/mL[1]4-6 hoursModerateHigh sensitivity and specificity.[1][2]Requires specific antibodies/conjugates; multiple incubation and wash steps.
HABA Assay Colorimetric; displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin.~2 nmol2 - 16 µM< 30 minutesLowSimple, rapid, and inexpensive.Lower sensitivity compared to other methods; potential for interference from colored compounds.
Fluorescent Biotin Assay Fluorescence resonance energy transfer (FRET) or fluorescence quenching; displacement of a fluorescent or quencher-labeled ligand from avidin by biotin.~2-4 pmol2 - 80 pmol< 30 minutesModerate to HighHigh sensitivity and wide dynamic range.Requires a fluorescence plate reader; potential for interference from fluorescent compounds.
Fluorogenic Azide Detection "Turn-on" fluorescence upon reaction of a fluorogenic alkyne probe with the azide group of this compound.Dependent on probeDependent on probeVariableHighDirect measurement of azide incorporation; suitable for in situ and real-time monitoring.Requires synthesis or commercial sourcing of specific fluorogenic probes; may require optimization.
Mass Spectrometry Direct detection and quantification of the mass shift corresponding to the biotinylated peptide or molecule.High (femtomole to attomole)WideVariableHighProvides precise information on the site and extent of labeling; highly sensitive and accurate.Requires expensive instrumentation and specialized expertise for data analysis.

Experimental Protocols

This section provides detailed methodologies for the key quantification assays.

Competitive ELISA for Biotin Quantification

This protocol is adapted from standard competitive ELISA procedures and is designed to quantify the amount of biotin incorporated into a protein sample.

Materials:

  • 96-well microplate pre-coated with a known biotinylated protein (e.g., Biotin-BSA).

  • Biotinylated protein sample (unknown concentration).

  • Biotin standards (known concentrations).

  • Anti-biotin antibody or Streptavidin-HRP conjugate.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Blocking: Add 200 µL of Blocking Buffer to each well of the pre-coated microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Competition:

    • Prepare serial dilutions of your biotinylated protein sample and biotin standards in a separate plate.

    • Add 50 µL of the diluted samples and standards to the corresponding wells of the coated plate.

    • Immediately add 50 µL of anti-biotin antibody or Streptavidin-HRP solution to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection (if using an unconjugated primary anti-biotin antibody):

    • Add 100 µL of a secondary HRP-conjugated antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of biotin in the sample.

  • Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the biotin concentration in your samples.

HABA (4'-Hydroxyazobenzene-2-carboxylic acid) Assay

This colorimetric assay is a rapid and straightforward method for estimating biotin concentration.

Materials:

  • HABA/Avidin solution.

  • Biotinylated sample.

  • Biotin standards.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.

  • Cuvettes or a clear 96-well microplate.

Procedure:

  • Blank Measurement: Add 900 µL of HABA/Avidin solution to a cuvette (or 180 µL to a microplate well) and measure the absorbance at 500 nm (A₅₀₀) to get a baseline reading.

  • Standard Curve:

    • Prepare a series of biotin standards of known concentrations.

    • For each standard, add 100 µL (or 20 µL for a microplate) to a fresh aliquot of HABA/Avidin solution.

    • Incubate for a few minutes at room temperature.

    • Measure the absorbance at 500 nm.

    • Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ of HABA/Avidin - A₅₀₀ of HABA/Avidin/Biotin).

    • Plot the ΔA₅₀₀ against the biotin concentration to generate a standard curve.

  • Sample Measurement:

    • Add 100 µL (or 20 µL) of your biotinylated sample to a fresh aliquot of HABA/Avidin solution.

    • Incubate and measure the absorbance at 500 nm as with the standards.

    • Calculate the ΔA₅₀₀ for your sample.

  • Quantification: Use the standard curve to determine the biotin concentration in your sample based on its ΔA₅₀₀.

Fluorescent Assay for Biotin Quantification

This protocol is based on a fluorescence resonance energy transfer (FRET) competition assay.

Materials:

  • Fluorescently labeled avidin (e.g., Alexa Fluor 488-avidin).

  • Quencher-labeled biotin analog or HABA.

  • Biotinylated sample.

  • Biotin standards.

  • Fluorescence microplate reader.

  • Black, opaque 96-well microplate.

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescent avidin and the quencher-labeled biotin analog/HABA in an appropriate assay buffer.

  • Standard Curve:

    • Prepare serial dilutions of biotin standards in the microplate (10 µL per well).

    • Add 90 µL of the fluorescent avidin/quencher working solution to each well containing the standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/520 nm for Alexa Fluor 488).

    • Plot the fluorescence intensity against the biotin concentration to generate a standard curve.

  • Sample Measurement:

    • Add 10 µL of your biotinylated sample to empty wells in the microplate.

    • Add 90 µL of the fluorescent avidin/quencher working solution to each sample well.

    • Incubate and measure the fluorescence as with the standards.

  • Quantification: Use the standard curve to determine the biotin concentration in your sample based on its fluorescence intensity.

Fluorogenic Assay for Azide Quantification

This method allows for the direct quantification of azide groups on a biomolecule before the biotinylation step, using a fluorogenic "click" reaction.

Materials:

  • Azide-functionalized biomolecule.

  • Fluorogenic alkyne probe (e.g., a coumarin- or fluorescein-based cyclooctyne).

  • Reaction buffer (e.g., PBS).

  • Fluorescence spectrophotometer or microplate reader.

Procedure:

  • Standard Curve:

    • Prepare a series of known concentrations of a standard azide-containing small molecule in the reaction buffer.

    • Add a fixed concentration of the fluorogenic alkyne probe to each standard.

    • Allow the reaction to proceed to completion (time will depend on the specific probe's kinetics).

    • Measure the fluorescence intensity at the probe's specified excitation and emission wavelengths.

    • Plot the fluorescence intensity against the azide concentration to generate a standard curve.

  • Sample Measurement:

    • To your azide-functionalized biomolecule sample, add the same fixed concentration of the fluorogenic alkyne probe.

    • Incubate for the same duration as the standards.

    • Measure the fluorescence intensity.

  • Quantification: Use the standard curve to determine the concentration of azide groups in your biomolecule sample.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between the different quantification methods.

Biotinylation_Quantification_Workflow cluster_labeling Bioconjugation cluster_quantification Quantification cluster_downstream Downstream Applications Target Alkyne-Modified Target Molecule Click Click Chemistry Target->Click Fluorogenic_Azide Fluorogenic Azide Assay Target->Fluorogenic_Azide Pre-conjugation QC Reagent This compound Reagent->Click Biotinylated_Product Biotinylated Product Click->Biotinylated_Product ELISA Competitive ELISA Biotinylated_Product->ELISA HABA HABA Assay Biotinylated_Product->HABA Fluorescent_Biotin Fluorescent Biotin Assay Biotinylated_Product->Fluorescent_Biotin Mass_Spec Mass Spectrometry Biotinylated_Product->Mass_Spec Applications Immunoassays Affinity Purification Drug Delivery Biotinylated_Product->Applications Verified Product

Caption: Workflow from this compound conjugation to quantification and application.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_solution Sample & Reagent Addition cluster_outcome Binding Outcome cluster_signal Signal Generation Coated_Biotin Immobilized Biotin-Conjugate Bound_Ab_Coated Ab-HRP binds to coated biotin Coated_Biotin->Bound_Ab_Coated Competes for binding Sample_Biotin Free Biotin in Sample Bound_Ab_Sample Ab-HRP binds to sample biotin Sample_Biotin->Bound_Ab_Sample Competes for binding Ab_HRP Anti-Biotin-HRP Ab_HRP->Bound_Ab_Coated Ab_HRP->Bound_Ab_Sample Substrate TMB Substrate Bound_Ab_Coated->Substrate Enzymatic Reaction Unbound_Sample Unbound Sample Biotin Color Color Development Substrate->Color inversely proportional to sample biotin concentration

Caption: Principle of the competitive ELISA for biotin quantification.

By understanding the principles, performance characteristics, and protocols of these different quantification methods, researchers can make informed decisions to ensure the accuracy and reliability of their bioconjugation experiments.

References

A Comparative Guide to the HPLC Validation of Biotin-PEG4-Azide Conjugate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and proteomics, the purity of reagents is paramount. Biotin-PEG4-Azide is a key bifunctional linker used in "click chemistry" to attach biotin to alkyne-modified molecules. Ensuring its purity is critical for the reliability and reproducibility of downstream applications such as protein labeling, affinity purification, and drug targeting. This guide provides an objective comparison of this compound conjugate purity, supported by a detailed experimental protocol for validation by High-Performance Liquid Chromatography (HPLC).

Product Purity Comparison

The purity of commercially available this compound can vary between suppliers. A higher purity product minimizes the risk of side reactions and ensures that the desired biotinylation proceeds efficiently. Below is a summary of the stated purity levels from various suppliers based on their publicly available data.

SupplierStated Purity (%)Analytical Method
Supplier A≥ 98%HPLC
Supplier B> 95%HPLC
Supplier C≥ 95%HPLC, NMR
Supplier D> 99%HPLC
Supplier E≥ 90%HPLC

Note: This data is based on information available from supplier websites and documentation. It is recommended to request lot-specific certificates of analysis for the most accurate and up-to-date information.

Key Considerations for HPLC Validation

A primary challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry at standard wavelengths (e.g., 254 nm or 280 nm) difficult.[1][2] Therefore, detection is typically performed at lower wavelengths (around 200-220 nm), or more advanced detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are employed for enhanced sensitivity and specificity.[1][2]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a general method for the validation of this compound purity using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for sample dissolution)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector or a Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with a mixture of Mobile Phase A and Mobile Phase B (90:10) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the this compound conjugate is determined by calculating the peak area percentage.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC validation process for this compound.

HPLC_Workflow A Sample Preparation (1 mg/mL in Methanol, diluted to 0.1 mg/mL) C Sample Injection (10 µL) A->C B HPLC System Setup (C18 Column, Mobile Phases A/B) D Gradient Elution (10-90% Acetonitrile) B->D C->D E UV Detection (210 nm) D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Area % Calculation) F->G H Purity Report G->H

Caption: HPLC validation workflow for this compound.

Potential Impurities

A thorough purity analysis should also consider potential impurities that may arise during the synthesis of this compound. These can include:

  • Unreacted Starting Materials: Free biotin or unreacted PEG4-azide.

  • Incomplete Reactions: Products of incomplete amide bond formation.

  • Side Products: Byproducts from unintended reactions.

  • Degradation Products: Hydrolysis of the amide bond or degradation of the azide group.

The following diagram illustrates the relationship between the target compound and its potential impurities.

Impurities cluster_reactants Starting Materials cluster_product Target Product cluster_impurities Potential Impurities Biotin Biotin Target This compound Biotin->Target PEG_Azide PEG4-Azide PEG_Azide->Target Unreacted_Biotin Unreacted Biotin Target->Unreacted_Biotin Incomplete Reaction Unreacted_PEG Unreacted PEG4-Azide Target->Unreacted_PEG Incomplete Reaction Side_Product Side Products Target->Side_Product Side Reaction Degradation Degradation Products Target->Degradation Degradation

Caption: Relationship between this compound and potential impurities.

Alternative Analytical Methods

While HPLC is a widely used and robust method for purity determination, other techniques can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass detection of MS. LC-MS can not only quantify the purity of the main compound but also identify the molecular weights of impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the this compound conjugate and detect impurities with different chemical structures.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and can be useful for detecting oligomeric or aggregated forms of the conjugate.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper management and disposal of specialized chemical reagents like Biotin-PEG4-Azide are paramount for ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, fostering a secure and compliant research environment.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although some Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance, the presence of an azide functional group necessitates cautious handling to mitigate potential risks.[1][2]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or contact with the powder form of the reagent.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[3]
Body Protection Laboratory coatProvides a barrier against accidental spills.[3]
Ventilation Fume hood or well-ventilated areaRecommended to avoid inhalation of any fine particles.

In the event of accidental contact, immediately rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed as chemical waste. Do not dispose of this chemical down the drain or in regular solid waste. Entrust disposal to a licensed waste disposal company.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step for safe disposal.

  • Solid Waste:

    • Place unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container designated for solid chemical waste.

    • Collect contaminated materials such as weigh boats, pipette tips, and microfuge tubes in a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).

    • The container should be designated for the appropriate solvent waste stream (e.g., halogenated or non-halogenated organic waste).

Step 2: Labeling of Waste Containers

Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.

Attach a hazardous waste label to each container that includes:

  • The full chemical name: "this compound"

  • The concentration or estimated amount of the chemical

  • Associated hazards (While not classified as hazardous, it is good practice to note it contains an azide)

  • The date the waste was first added to the container

  • The name and contact information of the principal investigator or research group

Step 3: Storage of Chemical Waste

Proper storage of chemical waste is crucial to prevent accidents until it can be collected for disposal.

  • Store waste containers in a designated secondary containment bin to prevent spills.

  • Keep the waste storage area in a cool, well-ventilated location, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.

Step 4: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection and documentation.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: - Unused Powder - Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing This compound waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Secondary Containment Area Away from Incompatibles solid_container->storage liquid_container->storage pickup Arrange for Waste Pickup with Institutional EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Biotin-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Biotin-PEG4-Azide. While some suppliers classify this specific compound as non-hazardous, it contains an azide functional group. Organic azides, as a class, are potentially explosive and toxic, demanding careful handling to mitigate risks.[1][2] Therefore, a conservative approach to safety is essential. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency and disposal plans to ensure a secure laboratory environment.

Hazard Assessment

This compound is a heterobifunctional linker used in bioconjugation, particularly in "click chemistry" reactions.[3][4][5] The primary safety concern stems from the azide group. Organic azides can be sensitive to heat, light, friction, and shock, which can lead to explosive decomposition. They may also be toxic if inhaled, ingested, or absorbed through the skin.

Key Precautions for All Azido Compounds:

  • Avoid contact with heavy metals and their salts, as this can form shock-sensitive heavy metal azides.

  • Do not use metal spatulas for handling.

  • Store away from acids, as accidental mixing can generate highly toxic and explosive hydrazoic acid.

  • Handle the smallest amount of the substance possible for your experiment.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to PPE is crucial to minimize exposure. The following engineering controls and personal protective equipment are recommended for handling this compound.

Protection Type Specification Rationale
Engineering Controls Certified Chemical Fume HoodMinimizes inhalation exposure and provides a contained workspace.
Blast ShieldRecommended when working with any quantity of a novel or potentially explosive azide compound.
Hand Protection Double-gloved nitrile exam gloves.Provides an extra layer of protection against skin absorption and contamination.
Eye Protection Chemical safety glasses or splash goggles.Protects eyes from splashes and dust particles.
Face Shield (in addition to goggles)Required when there is a significant risk of splashes or if a blast shield is not feasible.
Body Protection Fully buttoned laboratory coat.Prevents skin contact with the compound.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the compound as a powder outside of a fume hood or when aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before beginning work, ensure a chemical fume hood is certified and accessible. Line the work surface with disposable bench paper to contain spills. Confirm that a safety shower and eyewash station are nearby.

  • Weighing : If weighing the solid, do so in a ventilated balance enclosure or a fume hood to avoid inhaling dust particles. Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid.

  • Solution Preparation : When preparing solutions, slowly add the solvent to the solid to minimize aerosol generation. If using a solvent like DMSO, ensure it is anhydrous to preserve the compound's reactivity.

  • Storage : Store this compound in a tightly sealed, clearly labeled container at -20°C, protected from light and moisture. Store it away from incompatible materials such as strong acids, oxidizing agents, and heavy metals.

Emergency and Disposal Plan

Spill Response

A spill kit appropriate for hazardous chemicals should be readily available.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material or sand to prevent dust generation.

    • Carefully sweep the absorbed material into a non-metal container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution (e.g., alcohol), followed by soap and water.

  • Large Spill:

    • Evacuate all personnel from the area.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air immediately. Seek emergency medical attention.
Skin Contact Remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding eyelids open.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation :

    • Solid Waste : Collect unused powder and contaminated materials (e.g., gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect solutions in a dedicated, leak-proof hazardous waste container. Do not pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive salts.

  • Labeling : Label all waste containers with the full chemical name, associated hazards, and the date.

  • Disposal : Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste.

Chemical_Handling_Workflow cluster_prep Preparation & Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Prep 1. Hazard Assessment & PPE Selection Weigh 2. Weighing in Fume Hood (Use Non-Metal Spatula) Prep->Weigh Dissolve 3. Solution Preparation Weigh->Dissolve Store 4. Storage at -20°C (Away from Incompatibles) Dissolve->Store Spill Spill Occurs Dissolve->Spill Exposure Personnel Exposure Dissolve->Exposure Segregate 5. Segregate Waste (Solid & Liquid) Store->Segregate End of Experiment SmallSpill Small Spill in Hood: Absorb, Collect, Clean Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large FirstAid Administer First Aid (Eyes, Skin, Inhalation) Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical Label 6. Label Hazardous Waste Segregate->Label Dispose 7. Contact EHS for Disposal Label->Dispose

Caption: Logical workflow for handling this compound from preparation to disposal.

References

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